molecular formula C10H12FNO2 B1340122 (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid CAS No. 130855-56-0

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B1340122
CAS No.: 130855-56-0
M. Wt: 197.21 g/mol
InChI Key: FQZGACCJFXQSCQ-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZGACCJFXQSCQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic, α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. As a derivative of phenylalanine, its unique structural modifications—a fluorine atom on the phenyl ring and a methyl group at the α-carbon—confer distinct physicochemical and biological properties. This guide provides a comprehensive technical overview of its core basic properties, including its structure, acidity, and potential pharmacological relevance. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid belongs to a class of compounds known as α,α-disubstituted α-amino acids, which are valuable as precursors to bioactive compounds and as modifiers of peptide conformations.[1] These amino acids are recognized for their ability to influence the secretion of anabolic hormones and serve as fuel during exercise.[2][3][4] The incorporation of a fluorine atom can significantly alter a molecule's properties, including metabolic stability and binding affinity, making fluorinated amino acids like this one particularly valuable in designing novel therapeutics.[5][6] This guide will delve into the fundamental characteristics of this specific compound, providing a foundation for its application in research and development.

Physicochemical Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. The key physicochemical parameters for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid are summarized below.

Chemical Structure and Stereochemistry

The molecule is a derivative of L-phenylalanine, featuring two key substitutions:

  • A fluorine atom at the meta (3-position) of the phenyl ring.[7]

  • A methyl group at the α-carbon, the carbon adjacent to the carboxyl group.[8]

The "(S)" designation indicates the stereochemical configuration at the chiral α-carbon center. This specific arrangement is crucial as biological systems are often highly stereoselective.

Acidity and Basicity (pKa)

As an amino acid, the compound is amphoteric, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The ionization state of these groups is pH-dependent and is described by their pKa values.

  • pKa₁ (Carboxylic Acid Group): The pKa of the carboxylic acid group is expected to be in the range of 2-3. This is the pH at which the carboxyl group is 50% deprotonated (-COO⁻).

  • pKa₂ (Amino Group): The pKa of the α-amino group is typically in the range of 9-10. This is the pH at which the amino group is 50% protonated (-NH₃⁺).

The precise pKa values are critical for predicting the compound's charge at physiological pH (~7.4), which in turn influences its solubility, membrane permeability, and receptor-binding interactions. At physiological pH, the compound will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.

The ionization states of the molecule at different pH ranges are illustrated below.

G cluster_0 Ionization States Low_pH Low pH (e.g., pH < 2) Cationic Form -COOH -NH3+ Physiological_pH Physiological pH (~7.4) Zwitterionic Form -COO- -NH3+ Low_pH->Physiological_pH +OH- High_pH High pH (e.g., pH > 10) Anionic Form -COO- -NH2 Physiological_pH->High_pH +OH-

Caption: Ionization states of the amino acid at varying pH levels.

Quantitative Data Summary
PropertyValue (Estimated)Source
Molecular FormulaC₁₀H₁₂FNO₂N/A
Molecular Weight197.20 g/mol N/A
pKa₁ (Carboxyl)~2-3General Amino Acid Chemistry
pKa₂ (Amino)~9-10General Amino Acid Chemistry
XLogP3-1.9PubChem[7]
Hydrogen Bond Donor Count2PubChem[7]
Hydrogen Bond Acceptor Count3PubChem[7]

Synthesis and Characterization

Synthesis

The synthesis of α,α-disubstituted amino acids is challenging due to steric hindrance at the quaternary α-carbon.[1] A common method for synthesizing related α-methyl amino acids involves the asymmetric C-alkylation of a metal-complexed Schiff base of a simpler amino acid like alanine.[9] For instance, a chiral nickel(II) complex of an alanine Schiff base can be alkylated with a suitable benzyl halide (in this case, 3-fluorobenzyl bromide) under basic conditions. Subsequent acidic decomposition of the resulting complex isolates the desired optically active amino acid.[9]

Another general approach involves the condensation of alanine with an appropriate benzaldehyde (3-fluorobenzaldehyde).[10] However, this method is typically not stereoselective and would produce a racemic mixture requiring further resolution.[10]

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the position of the fluorine atom.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Chiral Chromatography: Techniques like chiral HPLC are essential to determine the enantiomeric purity of the (S)-isomer.

Biological and Pharmacological Significance

While specific studies on (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid are limited, its structural motifs suggest several areas of potential pharmacological relevance.

Role as a Phenylalanine Analogue

As a derivative of phenylalanine, it can act as a mimetic or antagonist in biological pathways involving this essential amino acid. The 3-fluoro substitution is a key motif in the structure of the glucagon-like peptide-1 receptor (GLP1R), which is a crucial target in the development of drugs for diabetes.[11] This suggests potential applications in metabolic research.

Impact of α-Methylation

The α-methyl group provides conformational constraint. When incorporated into a peptide sequence, it restricts the rotation around the peptide backbone, which can lead to more stable secondary structures (e.g., helices) and increased resistance to enzymatic degradation by peptidases. This makes it a valuable building block for designing peptide-based drugs with improved pharmacokinetic profiles.[12]

Potential Therapeutic Applications

Derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Research on the non-fluorinated analogue, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has shown that it possesses anti-inflammatory and antinociceptive properties with potentially lower gastrointestinal toxicity compared to traditional NSAIDs.[9] This suggests that the title compound could be investigated for similar activities. Furthermore, fluorinated amino acids are used in the synthesis of novel enzyme inhibitors and receptor modulators in pharmaceuticals and agrochemicals.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Determining the pKa values is a fundamental step in characterizing any ionizable compound.[13] Potentiometric titration is a reliable and precise method for this purpose.[14][15]

Principle

A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The titration curve (pH vs. volume of titrant added) shows buffer regions centered around the pKa values. The midpoint of each buffer region, corresponding to the half-equivalence point, gives the pKa.[14][16]

Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology

Materials:

  • (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

Procedure:

  • Preparation: Accurately weigh a sample of the amino acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[14]

  • Initial Acidification: Add 0.1 M HCl to the amino acid solution until the pH is below 2.0. This ensures that both the carboxyl and amino groups are fully protonated at the start of the titration.[14]

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode. Position the burette to dispense the 0.1 M NaOH solution into the beaker.[13]

  • Titration Execution: Begin adding the NaOH solution in small increments (e.g., 0.1 or 0.2 mL). After each addition, allow the solution to mix and the pH reading to stabilize before recording the pH and the total volume of NaOH added.[13]

  • Data Collection: Continue the titration until the pH reaches approximately 12. Take smaller volume increments near the equivalence points (where the pH changes rapidly).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Identify the two inflection points on the curve, which represent the two equivalence points (the complete titration of the -COOH group and the -NH₃⁺ group, respectively).

    • The volume of NaOH at the first equivalence point is V₁. The volume at the second equivalence point is V₂.

    • The first pKa (pKa₁) is the pH at the half-equivalence point, which is V₁/2.

    • The second pKa (pKa₂) is the pH at the point halfway between the first and second equivalence points, i.e., at a volume of (V₁ + V₂)/2.

  • Validation: The protocol should be repeated at least three times to ensure the results are reproducible.

Conclusion

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a synthetically valuable compound with significant potential in drug discovery and peptide design. Its basic properties are defined by its amphoteric nature, with distinct acidic and basic functional groups, and its unique structural features—meta-fluorination and α-methylation. These modifications are known to enhance metabolic stability, introduce conformational rigidity, and modulate biological activity. The technical information and protocols provided in this guide serve as a foundational resource for scientists aiming to leverage the unique characteristics of this promising non-proteinogenic amino acid in their research endeavors.

References

  • PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Iwanechko, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. [Link]

  • Zhamharyan, A. G., et al. (2016). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

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  • Google Patents. (2004). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
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  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • NIH. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. [Link]

  • GoDrug. (n.d.). alpha-Amino-beta-methylvaleric acid. [Link]

  • PubMed. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. [Link]

  • The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. [Link]

  • ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. [Link]

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Sources

physicochemical characteristics of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid

Abstract

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic α-methylated amino acid with significant potential in medicinal chemistry and drug development. The incorporation of both a fluorine atom and an α-methyl group introduces unique structural and chemical properties that can enhance metabolic stability, modulate conformational flexibility, and influence binding affinity to biological targets. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. While direct experimental data is limited in public literature, this document synthesizes information from closely related analogs and established chemical principles to predict its properties. Furthermore, it details the authoritative, step-by-step experimental protocols required for the empirical determination of these characteristics, providing researchers and drug development professionals with a self-validating framework for analysis.

Introduction: The Strategic Value of Structural Modification

In modern drug design, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Non-proteinogenic amino acids serve as valuable building blocks in this process. (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid incorporates two critical modifications:

  • α-Methylation: The addition of a methyl group to the α-carbon sterically hinders peptide bond cleavage, thereby increasing resistance to enzymatic degradation. This modification also restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and improve target affinity.[1][2]

  • Fluorination: The substitution of a hydrogen atom with fluorine on the phenyl ring has profound effects. The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, impacting ionization state at physiological pH.[3][4] The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and improve the metabolic half-life of a drug.[5][6]

These combined features make the title compound a molecule of high interest for developing more stable and potent therapeutic agents. This guide will elucidate its chemical identity and predicted physicochemical properties and provide the necessary protocols for their empirical validation.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation of all physicochemical analysis.

  • IUPAC Name: (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

  • Synonyms: (S)-α-Methyl-3-fluoro-phenylalanine

  • Molecular Formula: C₁₀H₁₂FNO₂

  • Molecular Weight: 197.21 g/mol

The structure combines a chiral center at the α-carbon, an amino group, a carboxylic acid group, a benzyl side chain with a fluorine atom at the meta-position, and the key α-methyl group.

Caption: 2D structure of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on data from structural analogs and established structure-property relationships. These values serve as expert estimations pending empirical verification.

PropertyPredicted ValueRationale & Causality
Appearance White to off-white solidBased on analogs like (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride.[7]
Melting Point (°C) > 200 °C (with decomposition)Amino acids typically have high melting points due to their zwitterionic nature and strong intermolecular hydrogen bonding. The α-methyl group may slightly alter crystal packing compared to its non-methylated analog.
Aqueous Solubility Moderately SolubleThe zwitterionic amino acid structure confers aqueous solubility. However, the bulky, hydrophobic fluorophenylmethyl group will decrease solubility compared to simpler amino acids like alanine. Solubility will be highly pH-dependent.
pKa₁ (Carboxyl) ~2.0 - 2.3The electron-withdrawing effect of the protonated amine and the distant fluorine atom will make the carboxyl group more acidic than a simple carboxylic acid. This is typical for α-amino acids.
pKa₂ (Amine) ~9.0 - 9.5The inductive effect of the carboxyl group lowers the basicity of the amino group compared to simple alkylamines. The meta-fluorine has a minor electron-withdrawing effect that may slightly decrease the pKa compared to the non-fluorinated analog.[3]
Log P (Octanol/Water) 1.0 - 1.5The fluorophenyl group significantly increases lipophilicity. The α-methyl group also contributes a small increase. This value is an estimate based on computed values for similar structures.[8]

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are not available, the expected key features can be predicted.

  • ¹H NMR: The spectrum would be complex. Key expected signals include a singlet for the α-methyl protons, two diastereotopic protons for the -CH₂- group (appearing as a pair of doublets), and complex aromatic signals for the 3-fluorophenyl group. The amine and carboxylic acid protons may be broad or exchange with the solvent.

  • ¹³C NMR: Distinct signals for all 10 carbon atoms are expected, including the quaternary α-carbon, the methyl carbon, the methylene carbon, the carboxyl carbon, and the six aromatic carbons, which will show splitting due to C-F coupling.

  • ¹⁹F NMR: This is a powerful tool for fluorinated compounds.[9] A single resonance is expected for the fluorine atom, with its chemical shift being highly sensitive to the local electronic environment.[10] This makes ¹⁹F NMR an excellent method for studying interactions with proteins or other molecules.[11]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm functional groups: broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), N-H stretches from the amine group (~3100-3000 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C-F stretching vibrations (~1100-1250 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a strong signal for the protonated molecular ion [M+H]⁺ at m/z 198.2. Tandem MS (MS/MS) fragmentation would likely involve characteristic losses of water (H₂O), formic acid (HCOOH), or ammonia (NH₃), which are common fragmentation pathways for amino acids.[12][13]

Experimental Protocols for Physicochemical Characterization

The following section details the self-validating experimental protocols required to empirically determine the core physicochemical properties of the title compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional capillary techniques as it provides a more accurate thermodynamic onset temperature and can also reveal information about polymorphism, solvation, and purity.[14]

Methodology (based on USP standards):

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, powdered sample into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample under a dynamic nitrogen atmosphere (e.g., 50 mL/min) at a controlled heating rate (e.g., 2-10 °C/min) over a temperature range that brackets the expected melting point (e.g., 25 °C to 250 °C).[14]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Aqueous Solubility by Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, ensuring the solution is truly saturated.[15][16] This is critical for pre-formulation and biopharmaceutical classification.

Methodology (based on USP <1236> / OECD 105 guidelines):

  • System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).

  • Sample Addition: Add an excess amount of the solid compound to a sealed flask containing a known volume of the buffer. The presence of undissolved solid must be visible throughout the experiment.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[15]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Reporting: Report the solubility in units of mg/mL or mol/L at the specified pH and temperature.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for determining the dissociation constants of ionizable groups by measuring pH changes as a function of added titrant volume.[17][18] This data is crucial for predicting the charge state of the molecule at different physiological pH values, which governs solubility, permeability, and receptor binding.

G cluster_prep Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis A Prepare 1 mM Sample Solution D Acidify sample to ~pH 2 with 0.1 M HCl A->D B Calibrate pH Meter with Buffers (pH 4, 7, 10) B->D C Prepare & Standardize Titrants (0.1 M HCl, 0.1 M NaOH) E Titrate with 0.1 M NaOH C->E D->E F Record pH vs. Titrant Volume E->F G Continue until ~pH 12 F->G H Plot Titration Curve (pH vs. Volume) G->H I Calculate 1st & 2nd Derivatives (ΔpH/ΔV, Δ²pH/ΔV²) H->I J Identify Equivalence Points (Peaks in Derivatives) I->J K Determine pKa values at half-equivalence points J->K

Caption: Workflow for pKa determination via potentiometric titration.

Methodology (based on established protocols): [19][20]

  • Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1 mM). Calibrate a pH meter with standard buffers.

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: Slowly add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the peaks of the first or second derivative plots of the titration curve.[20]

Lipophilicity (Log P) by HPLC Method

Causality: Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method (per OECD Guideline 117) is a rapid and reliable alternative to the shake-flask method for determining the octanol-water partition coefficient (Log P).[21][22] It measures the retention time of a compound on a reversed-phase column, which correlates with its lipophilicity.

Methodology (based on OECD 117):

  • System Setup: Use an HPLC system with a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of reference compounds with known Log P values that span the expected range of the test compound.

  • Calibration Curve: Plot the logarithm of the retention factor (k) for each reference compound against its known Log P value to generate a calibration curve. The retention factor k is calculated as k = (t_R - t₀) / t₀, where t_R is the retention time of the compound and t₀ is the column dead time.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

  • Log P Determination: Measure the retention time (t_R) of the test compound, calculate its retention factor (k), and use the calibration curve to determine its Log P value.[22]

Significance in Drug Development

The physicochemical properties detailed above are not merely academic; they are critical predictors of a drug candidate's behavior and ultimate success:

  • Solubility & pKa: These properties govern how a drug dissolves and what charge it carries in different parts of the body (e.g., stomach vs. intestine). This directly impacts oral absorption and bioavailability.[4]

  • Lipophilicity (Log P): A balanced Log P is essential. If too low (hydrophilic), the drug may not cross cell membranes. If too high (lipophilic), it may have poor aqueous solubility, get trapped in fatty tissues, or be rapidly metabolized by the liver.[23]

  • Melting Point & Solid State: These properties influence the compound's physical stability, manufacturability (e.g., tableting), and dissolution rate.

The presence of the α-methyl group and fluorine in (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid provides medicinal chemists with powerful levers to fine-tune these properties for optimal therapeutic performance.

Safety Profile (Inferred)

While no specific safety data exists for the title compound, a hazard assessment can be inferred from close structural analogs. For example, (2S)-2-amino-3-(3-fluorophenyl)propanoic acid and related compounds are listed with the following GHS hazard statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Disclaimer: This is an inferred safety profile. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be used when handling this compound. A full, compound-specific safety assessment is required.

Conclusion

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a strategically designed molecule with significant potential in drug discovery. Its unique combination of α-methylation and fluorination is predicted to confer favorable properties, including enhanced metabolic stability and controlled lipophilicity. This guide provides a robust framework of its predicted physicochemical characteristics and, more importantly, outlines the authoritative experimental protocols necessary for their empirical validation. By applying these methods, researchers can generate the reliable data needed to advance the development of novel therapeutics based on this promising chemical scaffold.

References

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An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral α-Methylated Amino Acid

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. The incorporation of an α-methyl group imparts conformational rigidity to peptide backbones, enhancing their resistance to enzymatic degradation and often leading to more predictable and stable secondary structures. The presence of a fluorine atom on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific (S)-enantiomer is crucial, as stereochemistry dictates biological activity. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable chiral building block, focusing on asymmetric synthesis and resolution techniques.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid presents the key challenge of controlling the stereochemistry at the quaternary α-carbon. Several robust strategies have been developed to address this, each with its own set of advantages and considerations. This guide will delve into four principal pathways:

  • Chiral Auxiliary-Mediated Asymmetric Alkylation: A reliable method that utilizes a recoverable chiral molecule to direct the stereoselective alkylation of an alanine precursor.

  • Chiral Phase-Transfer Catalysis: An elegant approach employing a chiral catalyst to control the enantioselective alkylation of an alanine Schiff base under biphasic conditions.

  • Asymmetric Strecker Synthesis: A classic and versatile method for amino acid synthesis, adapted for stereocontrol through the use of a chiral auxiliary or catalyst.

  • Enzymatic Kinetic Resolution: A powerful technique that separates a racemic mixture of the target amino acid by the selective enzymatic transformation of one enantiomer.

The following sections will provide detailed theoretical and practical insights into each of these synthetic routes.

Pathway 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy is a cornerstone of asymmetric synthesis, relying on the temporary attachment of a chiral auxiliary to an achiral substrate to induce diastereoselectivity in a subsequent reaction. For the synthesis of our target molecule, a chiral alanine enolate equivalent is generated and then alkylated with 3-fluorobenzyl bromide. The chiral auxiliary ensures that the electrophile approaches from a specific face of the enolate, leading to the preferential formation of one diastereomer.

Causality of Experimental Choices

The choice of chiral auxiliary is paramount. Pseudoephedrine is a popular and effective auxiliary due to its rigid, chelation-controlled transition state, which provides excellent stereocontrol.[1] The formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for complete deprotonation without competing side reactions. The subsequent alkylation with 3-fluorobenzyl bromide introduces the desired side chain. The final step involves the cleavage of the auxiliary under conditions that do not racemize the newly formed stereocenter.

Workflow and Mechanism

cluster_0 Chiral Auxiliary-Mediated Alkylation start (S,S)-Pseudoephedrine Alaninamide enolate Chiral Lithium Enolate start->enolate LDA, THF, -78 °C alkylation Diastereoselective Alkylation with 3-Fluorobenzyl Bromide enolate->alkylation 3-Fluorobenzyl Bromide product_aux Alkylated Pseudoephedrine Amide alkylation->product_aux cleavage Auxiliary Cleavage product_aux->cleavage Acid Hydrolysis final_product (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid cleavage->final_product

Caption: Asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Experimental Protocol

Step 1: Formation of the Chiral Alaninamide (S)-Alanine is coupled with (1S,2S)-pseudoephedrine using a standard peptide coupling reagent (e.g., DCC or HBTU) to form the corresponding alaninamide.

Step 2: Diastereoselective Alkylation

  • Dissolve the (1S,2S)-pseudoephedrine (S)-alaninamide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF. Stir for 30 minutes to ensure complete enolate formation.

  • Add a solution of 3-fluorobenzyl bromide (1.5 equivalents) in THF dropwise.

  • Allow the reaction to stir at -78 °C for 4-6 hours, then slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to isolate the desired diastereomer.

Step 3: Auxiliary Cleavage

  • Reflux the purified alkylated amide in a mixture of 6 M HCl and dioxane (1:1) for 12-24 hours.

  • After cooling, the aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove the cleaved pseudoephedrine.

  • The aqueous layer is then concentrated under reduced pressure. The resulting amino acid hydrochloride can be neutralized to obtain the free amino acid.

Data Summary
StepExpected YieldDiastereomeric Excess (d.e.)
Alkylation70-85%>95%
Cleavage80-95%N/A

Pathway 2: Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reagents in a biphasic system. In the context of asymmetric synthesis, a chiral phase-transfer catalyst is employed to shuttle a reactant from the aqueous phase to the organic phase, creating a chiral ion pair that directs the stereochemical outcome of the reaction. For our target molecule, the alkylation of an alanine Schiff base with 3-fluorobenzyl bromide is an effective approach.[2][3][4]

Causality of Experimental Choices

The choice of catalyst is critical for achieving high enantioselectivity. Cinchona alkaloid-derived quaternary ammonium salts, such as the Maruoka catalyst, are highly effective due to their rigid, well-defined chiral environment.[4] The Schiff base, typically formed from the amino acid ester and benzophenone, serves to activate the α-proton for deprotonation by a base in the aqueous phase (e.g., concentrated KOH). The use of a nonpolar organic solvent like toluene helps to maintain the biphasic system.

Workflow and Mechanism

cluster_1 Chiral Phase-Transfer Catalysis start Alanine Schiff Base ion_pair Chiral Ion Pair Formation with Catalyst start->ion_pair Chiral PTC, KOH (aq) alkylation Enantioselective Alkylation ion_pair->alkylation 3-Fluorobenzyl Bromide (org) product_schiff Alkylated Schiff Base alkylation->product_schiff hydrolysis Hydrolysis product_schiff->hydrolysis Acid Hydrolysis final_product (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid hydrolysis->final_product

Caption: Enantioselective alkylation via chiral phase-transfer catalysis.

Experimental Protocol

Step 1: Synthesis of the Alanine Schiff Base (S)-Alanine tert-butyl ester is reacted with benzophenone imine in an organic solvent to form the corresponding Schiff base.

Step 2: Phase-Transfer Catalyzed Alkylation

  • To a vigorously stirred mixture of the alanine Schiff base in toluene and 50% aqueous KOH, add the chiral phase-transfer catalyst (1-5 mol%).

  • Cool the mixture to 0 °C and add 3-fluorobenzyl bromide (1.2 equivalents).

  • Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute with water and extract the organic layer.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis

  • Treat the purified alkylated Schiff base with 3 M HCl at room temperature to hydrolyze both the imine and the ester.

  • Follow a similar workup procedure as described in Pathway 1 to isolate the final amino acid.

Data Summary
StepExpected YieldEnantiomeric Excess (e.e.)
Alkylation80-95%90-99%
Hydrolysis>90%Maintained

Pathway 3: Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between a ketone (or aldehyde), ammonia, and cyanide, followed by hydrolysis, to produce an α-amino acid.[5] To achieve enantioselectivity, a chiral amine can be used in place of ammonia, or a chiral catalyst can be employed to control the addition of cyanide to the intermediate imine. For our target, this would involve the use of 3-fluorophenylacetone.[6][7][8]

Causality of Experimental Choices

The key to this asymmetric approach is the diastereoselective addition of cyanide to the chiral imine formed in situ from 3-fluorophenylacetone and a chiral amine, such as (R)-phenylglycinamide.[9] The stereochemistry of the chiral amine directs the facial selectivity of the cyanide attack. Subsequent hydrolysis of the resulting α-aminonitrile yields the desired amino acid.

Workflow and Mechanism

cluster_2 Asymmetric Strecker Synthesis start 3-Fluorophenylacetone + Chiral Amine imine Chiral Imine Formation start->imine cyanide_add Diastereoselective Cyanide Addition imine->cyanide_add NaCN, AcOH aminonitrile α-Aminonitrile cyanide_add->aminonitrile hydrolysis Hydrolysis aminonitrile->hydrolysis 6 M HCl, heat final_product (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid hydrolysis->final_product

Caption: Asymmetric Strecker synthesis using a chiral amine auxiliary.

Experimental Protocol

Step 1: Synthesis of 3-Fluorophenylacetone (if not commercially available) 3-Fluorophenylacetic acid can be converted to its corresponding Weinreb amide, followed by reaction with methylmagnesium bromide to yield 3-fluorophenylacetone.

Step 2: Asymmetric Strecker Reaction

  • To a solution of (R)-phenylglycinamide (1 equivalent) in methanol, add 3-fluorophenylacetone (1 equivalent) and stir for 1 hour to form the imine.

  • Add sodium cyanide (1.2 equivalents) followed by the dropwise addition of acetic acid (1.2 equivalents).

  • Stir the reaction at room temperature for 48-72 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Isolate and purify the diastereomeric α-aminonitriles by crystallization or chromatography.

Step 3: Hydrolysis

  • Heat the purified α-aminonitrile in 6 M HCl at reflux for 12 hours.

  • Cool the reaction mixture and extract with an organic solvent to remove the chiral auxiliary.

  • Isolate the product from the aqueous phase as previously described.

Data Summary
StepExpected YieldDiastereomeric Excess (d.e.)
Strecker Reaction60-80%70-95%
Hydrolysis>85%N/A

Pathway 4: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent, often an enzyme. In this approach, a racemic mixture of 2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid (or a suitable derivative) is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer.[5][10][11]

Causality of Experimental Choices

Enzymes such as lipases or aminoacylases are highly enantioselective. For example, a lipase can be used to selectively acylate the amino group of one enantiomer in a racemic mixture, or an aminoacylase can selectively hydrolyze the N-acyl group of one enantiomer. The choice of enzyme, solvent, and acylating agent (for lipase-mediated resolution) is critical for achieving high enantioselectivity and yield.

Workflow and Mechanism

cluster_3 Enzymatic Kinetic Resolution start Racemic Amino Acid enzyme Enzyme (e.g., Lipase) + Acyl Donor start->enzyme separation Separation of Acylated and Unreacted Amino Acid enzyme->separation unreacted (S)-Enantiomer separation->unreacted acylated Acylated (R)-Enantiomer separation->acylated hydrolysis Hydrolysis of Acylated Enantiomer (Optional for Racemization/Recycling) acylated->hydrolysis r_enantiomer (R)-Enantiomer hydrolysis->r_enantiomer

Caption: Enzymatic kinetic resolution of a racemic amino acid.

Experimental Protocol

Step 1: Synthesis of Racemic 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid This can be achieved through a standard Strecker synthesis using 3-fluorophenylacetone, ammonium chloride, and sodium cyanide, followed by hydrolysis.

Step 2: Enzymatic Resolution

  • Suspend the racemic amino acid in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Add an acylating agent, such as vinyl acetate (2-3 equivalents).

  • Add the chosen lipase (e.g., Candida antarctica lipase B, CALB).

  • Shake the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress (ideally to ~50% conversion).

  • Filter off the enzyme.

  • Separate the unreacted (S)-amino acid from the N-acylated (R)-amino acid by extraction or chromatography. The unreacted amino acid is often insoluble and can be collected by filtration.

Data Summary
StepConversionEnantiomeric Excess (e.e.) of Unreacted Enantiomer
Resolution~50%>99%

Conclusion and Outlook

The synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can be successfully achieved through several distinct and robust methodologies. The choice of the optimal pathway depends on factors such as the desired scale of synthesis, available starting materials and reagents, and the required level of enantiopurity.

  • Chiral auxiliary-mediated alkylation offers high diastereoselectivity and is a well-established, reliable method.

  • Chiral phase-transfer catalysis provides an elegant and efficient catalytic approach, often with high enantioselectivity and operational simplicity.

  • Asymmetric Strecker synthesis is a versatile method, though it may require the synthesis of the ketone precursor.

  • Enzymatic kinetic resolution is an excellent choice for obtaining very high enantiomeric excess, particularly if a suitable enzyme can be identified and optimized for the specific substrate.

For drug development professionals, the scalability and cost-effectiveness of these routes will be a primary consideration. Catalytic methods, such as phase-transfer catalysis, and enzymatic resolutions are often more amenable to large-scale production than stoichiometric chiral auxiliary-based approaches. Continued research in catalyst development and enzyme engineering will undoubtedly lead to even more efficient and selective syntheses of this and other valuable chiral non-proteinogenic amino acids.

References

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The Strategic Introduction of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, characterization, and profound impact of fluorinated phenylalanine derivatives on biological systems. As a senior application scientist, the following content is structured to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to strategically leverage fluorination in their own work.

The Rationale for Fluorination: Modulating Phenylalanine's Properties for Biological Interrogation

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine is a subtle yet powerful modification that dramatically alters the amino acid's physicochemical properties. This strategic introduction of fluorine is not merely an act of atomic replacement; it is a gateway to fine-tuning biological interactions.[1][2]

The rationale for fluorinating phenylalanine stems from the unique characteristics of the fluorine atom:

  • High Electronegativity: Fluorine is the most electronegative element, leading to a significant redistribution of the electron density within the aromatic ring.[1][2] This creates a more electron-deficient (more positive) ring, altering its ability to participate in crucial biological interactions like cation-pi interactions.[3]

  • Minimal Steric Hindrance: With a van der Waals radius similar to that of hydrogen, fluorine can be incorporated with minimal disruption to the overall shape and size of the phenylalanine side chain.[1][2] This "isosteric" replacement allows for the targeted modulation of electronic properties without significant steric penalties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1] This enhanced stability can prolong the in vivo half-life of peptides and small molecule drugs incorporating fluorinated phenylalanine.

  • Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its membrane permeability and binding affinity to hydrophobic pockets in proteins.[1][2]

The strategic placement and number of fluorine atoms on the phenyl ring allow for a graded tuning of these properties. For instance, increasing the number of fluorine substitutions leads to a linear decrease in the electrostatic potential for pi interactions.[3] This ability to systematically alter the electronic character of the aromatic ring makes fluorinated phenylalanines invaluable tools for dissecting the contributions of aromatic interactions to protein stability, protein-protein interactions, and ligand binding.[3]

Synthesis and Characterization: From Building Block to Biological Probe

The journey of a fluorinated phenylalanine derivative from a chemical concept to a biological tool involves precise synthesis, rigorous purification, and thorough characterization.

Synthetic Strategies

Several synthetic routes are available for the preparation of fluorinated phenylalanine derivatives, each with its own advantages and considerations. The choice of method often depends on the desired fluorination pattern, stereochemistry, and scale of the synthesis.

Common Synthetic Approaches:

  • Erlenmeyer Azalactone Synthesis: A classical method for the synthesis of α-amino acids, this approach can be adapted for fluorinated derivatives by starting with a fluorinated benzaldehyde.[1]

  • Asymmetric Hydrogenation: This method allows for the stereoselective synthesis of chiral fluorinated phenylalanine derivatives from fluorinated dehydroamino acid precursors.[4]

  • Stille Coupling: This cross-coupling reaction is useful for introducing fluorinated aryl groups, enabling the synthesis of various ring-fluorinated phenylalanines.[1]

  • Enzymatic Synthesis: Biocatalytic methods, such as the use of phenylalanine aminomutase (PAM), can provide highly stereoselective routes to specific isomers of fluorinated phenylalanine.[1]

Experimental Protocol: Representative Synthesis via Erlenmeyer Azalactone Method

  • Azalactone Formation: React the desired fluorinated benzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (e.g., sodium acetate). The reaction is typically heated to drive the condensation and cyclization to form the azalactone.

  • Ring Opening and Reduction: The azalactone is then subjected to a reduction and hydrolysis sequence. This can be achieved using a reducing agent like hydriodic acid in red phosphorus, which cleaves the azalactone ring and reduces the double bond to yield the racemic fluorinated phenylalanine.

  • Enzymatic Resolution (Optional): To obtain enantiomerically pure L- or D-fluorophenylalanine, the racemic mixture can be resolved using an aminoacylase enzyme that selectively hydrolyzes the N-acetyl group of the L-enantiomer. The resulting free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid.

Purification and Characterization

Purity is paramount for biological studies. High-Performance Liquid Chromatography (HPLC) is the workhorse for purifying fluorinated phenylalanine derivatives.

Experimental Protocol: HPLC Purification of Fluorinated Phenylalanine

  • Column Selection: A reverse-phase C18 column is commonly used for the separation of amino acids.[5]

  • Mobile Phase Preparation: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed. The gradient is optimized to achieve good separation of the desired product from starting materials and byproducts.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Chromatography: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at 254 nm, where the aromatic ring absorbs.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the desired product.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator or a lyophilizer to obtain the purified fluorinated phenylalanine.

Following purification, the identity and purity of the compound must be unequivocally confirmed.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing a direct confirmation of fluorination and offering a sensitive probe for studying interactions with biological macromolecules.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing amino acids.[3]

Biological Applications and Mechanistic Insights

The unique properties of fluorinated phenylalanine derivatives have led to their widespread use in various fields of biological research and drug discovery.

Probing Protein Structure and Stability

The incorporation of fluorinated phenylalanine into proteins provides a powerful tool for studying their structure, dynamics, and stability.[1]

  • ¹⁹F NMR Spectroscopy: The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent probe for monitoring protein folding, conformational changes, and ligand binding.[6][7] By strategically placing a fluorinated phenylalanine at a specific site, researchers can gain detailed insights into the local environment within the protein.

  • Modulating Protein Stability: Fluorination can either stabilize or destabilize a protein, depending on the specific interactions the fluorinated residue is involved in.[1] For example, the more electron-deficient aromatic ring of a fluorinated phenylalanine can weaken stabilizing cation-pi interactions but may enhance hydrophobic packing.[1][3] This allows for a systematic investigation of the forces that govern protein stability.

Experimental Protocol: Assessing Protein Stability using Thermal Shift Assay (TSA)

  • Protein Preparation: Prepare solutions of the wild-type protein and the protein with the incorporated fluorinated phenylalanine at the same concentration in a suitable buffer.

  • Dye Addition: Add a fluorescent dye, such as SYPRO Orange, to each protein solution. This dye fluoresces when it binds to hydrophobic regions of a protein that become exposed upon unfolding.[8]

  • Thermal Denaturation: Place the samples in a real-time PCR instrument and gradually increase the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve.[9] A higher Tm indicates greater protein stability.[9]

Enzyme Inhibition and Drug Discovery

Fluorinated phenylalanines are key components in the design of potent and selective enzyme inhibitors.[2]

  • Mechanism-Based Inhibition: The strong electron-withdrawing nature of fluorine can be exploited to design mechanism-based or "suicide" inhibitors. These molecules are transformed by the target enzyme into a reactive species that covalently modifies and inactivates the enzyme.[6]

  • Transition State Analogs: Fluorinated ketones can act as potent transition-state analog inhibitors of proteases, where the hydrated ketone mimics the tetrahedral intermediate of peptide bond hydrolysis.[6]

  • Modulating Binding Affinity: The altered electronic and hydrophobic properties of fluorinated phenylalanine can be used to optimize the binding affinity and selectivity of small molecule inhibitors.[2]

Diagram: Modes of Enzyme Inhibition by Fluorinated Phenylalanine Derivatives

EnzymeInhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate I Inhibitor (FPhe Derivative) ES->E P Product ES->P EI->E E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor (FPhe Derivative) ESI2 ESI Complex ES2->ESI2 + I P2 Product ES2->P2 EI2->ESI2 + S

Caption: Modes of enzyme inhibition by fluorinated phenylalanine derivatives.

Cellular Uptake and In Vivo Imaging

Understanding how fluorinated phenylalanine derivatives are transported into cells is crucial for their development as drugs and imaging agents.

  • Amino Acid Transporters: Fluorinated phenylalanines can be recognized and transported by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This provides a mechanism for targeted delivery.

  • Positron Emission Tomography (PET): The incorporation of the positron-emitting isotope ¹⁸F into phenylalanine allows for the synthesis of PET tracers for imaging amino acid metabolism in vivo. This is particularly valuable for the diagnosis and monitoring of tumors.[1]

Experimental Protocol: Cellular Uptake Assay

  • Cell Culture: Culture the cells of interest in appropriate multi-well plates.

  • Incubation with Derivative: Incubate the cells with the fluorinated phenylalanine derivative at various concentrations and for different time points. A radiolabeled or fluorescently tagged derivative can be used for ease of detection.

  • Washing: After incubation, wash the cells thoroughly with ice-cold buffer to remove any unbound derivative.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Quantify the amount of the derivative taken up by the cells using an appropriate method (e.g., scintillation counting for radiolabeled compounds, fluorescence spectroscopy for fluorescently tagged compounds, or LC-MS/MS for unlabeled compounds).[10]

  • Data Analysis: Plot the intracellular concentration of the derivative as a function of time and extracellular concentration to determine the uptake kinetics.

Concluding Remarks and Future Perspectives

The strategic incorporation of fluorine into phenylalanine has proven to be a remarkably effective approach for modulating the biological activity of peptides and small molecules. The ability to fine-tune the physicochemical properties of this fundamental amino acid has provided researchers with powerful tools to investigate complex biological processes and to design novel therapeutics and diagnostic agents. As synthetic methodologies become more sophisticated and our understanding of the subtle effects of fluorination deepens, the applications of fluorinated phenylalanine derivatives are poised to expand even further, opening new avenues in chemical biology, drug discovery, and materials science.

References

  • Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-15. [Link]

  • Al-Hadedi, A. A. M., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1085–1116. [Link]

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Exploring the Structure-Activity Relationship of Fluorinated 2-Methylphenylalanine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and biological properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated 2-methylphenylalanine analogues. Phenylalanine derivatives are crucial components in a variety of therapeutic agents, and the introduction of a methyl group at the 2-position of the phenyl ring introduces significant conformational constraints that can be exploited for enhanced potency and selectivity. The subsequent addition of fluorine atoms to this scaffold offers a nuanced approach to refining activity, metabolic stability, and pharmacokinetic profiles. This document will delve into the rationale behind the design of these analogues, prevalent synthetic strategies, and a detailed analysis of how the position and number of fluorine substituents influence biological activity. We will also present detailed experimental protocols and data visualization to provide a comprehensive resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of this promising class of compounds.

Introduction

The 2-Methylphenylalanine Scaffold in Medicinal Chemistry

The phenylalanine scaffold is a recurring motif in a multitude of biologically active molecules. The presence of a methyl group at the 2-position of the phenyl ring, creating 2-methylphenylalanine, introduces a significant steric impediment that restricts the free rotation of the phenyl ring. This conformational constraint can be highly advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby increasing its affinity for a specific biological target. This principle has been effectively utilized in the design of various therapeutic agents. Fmoc-2-methyl-L-phenylalanine is a key building block in the synthesis of bioactive peptides, contributing to enhanced stability and biological activity in potential cancer therapies and drug delivery systems.[1]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance a variety of properties.[2] Due to its small size (next to hydrogen) and high electronegativity, fluorine can profoundly influence a molecule's acidity, basicity, hydrophobicity, and conformation.[2] These modifications can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and altered bioavailability.[2] The strategic placement of fluorine can therefore be a powerful tool for optimizing lead compounds into viable drug candidates.

Rationale for Exploring Fluorinated 2-Methylphenylalanine Analogues

The combination of a 2-methyl group and fluorine substitution on the phenylalanine scaffold presents a compelling strategy for multiparameter optimization in drug design. The methyl group provides a foundational level of conformational control, while the fluorine atoms offer a fine-tuning mechanism for electronic and metabolic properties. This dual approach allows for a systematic exploration of the chemical space around the phenylalanine core to identify analogues with superior potency, selectivity, and pharmacokinetic profiles. For instance, in the development of radiolabeled amino acids for positron emission tomography (PET) imaging of tumors, fluorinated analogues of phenylalanine have shown great promise.[2][3] The L-type amino acid transporter 1 (LAT1) is often overexpressed in cancer cells, and designing fluorinated amino acid analogues with high affinity and selectivity for LAT1 is a key strategy for developing effective tumor imaging agents.[3][4]

Synthetic Strategies for Fluorinated 2-Methylphenylalanine Analogues

The synthesis of enantiomerically pure fluorinated 2-methylphenylalanine analogues requires robust and versatile synthetic methodologies. A common approach involves the asymmetric synthesis of the amino acid backbone followed by the introduction of fluorine at the desired positions of the phenyl ring.

General Approaches to Asymmetric Synthesis

Several methods can be employed for the asymmetric synthesis of the core 2-methylphenylalanine structure. These include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. The choice of method often depends on the desired stereochemistry and the scalability of the synthesis.

Introduction of Fluorine into the Phenyl Ring

Fluorine can be introduced into the phenyl ring at various stages of the synthesis. Electrophilic fluorinating agents can be used on an activated aromatic ring, or nucleophilic fluorination can be performed on a suitable precursor, such as a diazonium salt or an iodo-aromatic compound. For radiolabeling with ¹⁸F for PET applications, nucleophilic substitution is the most common method due to the short half-life of the isotope.[2]

Step-by-step Synthesis Protocol of a Representative Analogue: Synthesis of (S)-2-Amino-3-(2-methyl-4-fluorophenyl)propanoic acid

This protocol outlines a general, multi-step synthesis of a representative fluorinated 2-methylphenylalanine analogue.

Step 1: Synthesis of the Phenylpyruvic Acid Precursor

  • Start with commercially available 2-methyl-4-fluorobenzaldehyde.

  • Perform a condensation reaction with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride to form the corresponding azlactone.

  • Hydrolyze the azlactone under acidic conditions to yield 2-methyl-4-fluorophenylpyruvic acid.

Step 2: Asymmetric Reductive Amination

  • Protect the ketone of the pyruvic acid as a ketal if necessary.

  • Perform an asymmetric reductive amination using a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) as a chiral auxiliary, followed by reduction of the resulting imine with a suitable reducing agent (e.g., sodium cyanoborohydride).

  • Remove the chiral auxiliary by hydrogenolysis to yield the desired enantiomer of the amino acid.

Step 3: Deprotection

  • If protecting groups were used for the carboxylic acid or amino group, perform the final deprotection steps to obtain the target molecule, (S)-2-amino-3-(2-methyl-4-fluorophenyl)propanoic acid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated 2-methylphenylalanine analogues is highly dependent on the interplay between the steric bulk of the methyl group and the electronic effects and size of the fluorine substituents.

Impact of the 2-Methyl Group on Conformation and Activity

The primary role of the 2-methyl group is to restrict the conformation of the phenyl ring. This can lead to an increase in binding affinity if the resulting conformation is favorable for interaction with the target protein. However, the steric bulk of the methyl group can also be detrimental if it clashes with the binding pocket. For instance, in studies of threo-methylphenidate analogs, it was found that the 2'-position of the phenyl ring cannot tolerate significant steric bulk.[5] This highlights the importance of a careful balance between conformational restriction and steric hindrance.

Influence of Phenyl Ring Fluorination on Biological Activity

The position and number of fluorine atoms on the phenyl ring can have a dramatic impact on activity.

  • Electronic Effects: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group by induction. This can alter the pKa of the amino acid and influence its interaction with the biological target. The addition of electron-withdrawing groups to the 3' or 4' positions of the phenyl ring of methylphenidate analogs has been shown to improve dopamine transporter (DAT) binding affinity.[5]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its overall pharmacokinetic profile.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, leading to a longer half-life.

The following diagram illustrates a conceptual workflow for the exploration of the SAR of these analogues.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Design of Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo ADME ADME/Tox Profiling In_Vivo->ADME SAR_Analysis SAR Analysis ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A workflow for the synthesis and evaluation of fluorinated 2-methylphenylalanine analogues.

Synergistic Effects of Methyl and Fluoro Substituents

The combination of the 2-methyl group and fluorine substituents can lead to synergistic effects. The methyl group can pre-organize the molecule into a favorable conformation, while the fluorine atoms can enhance binding through specific interactions and improve the overall drug-like properties.

Quantitative SAR (QSAR) Insights

While specific QSAR studies on fluorinated 2-methylphenylalanine analogues are not widely available, insights can be drawn from related structures. For methylphenidate analogs, Comparative Molecular Field Analysis (CoMFA) has shown that electron-withdrawing groups at the 3' and 4' positions of the phenyl ring enhance DAT binding affinity.[5] This suggests that a similar trend may be observed for fluorinated 2-methylphenylalanine analogues targeting similar transporters or receptors.

The following table summarizes the expected impact of fluorination at different positions of the 2-methylphenyl ring on biological activity, based on general principles of medicinal chemistry.

Position of FluorineExpected Impact on ActivityRationale
3- or 5-position Potentially well-tolerated or beneficialLess likely to cause steric clashes while providing favorable electronic effects.
4-position Often beneficialCan enhance binding through hydrogen bonding or other polar interactions and is often a vector for improving metabolic stability.
6-position Potentially detrimentalMay introduce significant steric hindrance in combination with the 2-methyl group, leading to reduced binding affinity.

Biological Evaluation and Therapeutic Applications

Key Biological Targets

Fluorinated 2-methylphenylalanine analogues have the potential to interact with a wide range of biological targets, including:

  • Amino Acid Transporters: As analogues of a natural amino acid, they are prime candidates for targeting amino acid transporters like LAT1, which are often overexpressed in cancer cells.[3][4]

  • Enzymes: They can be designed as inhibitors of enzymes that utilize phenylalanine as a substrate.

  • Receptors: They can be incorporated into peptides or peptidomimetics to modulate the activity of various receptors.

In Vitro and In Vivo Assay Methodologies

A comprehensive evaluation of these analogues requires a combination of in vitro and in vivo assays.

  • In Vitro Assays:

    • Binding Assays: To determine the affinity of the analogues for their target protein.

    • Enzyme Inhibition Assays: To measure the potency of the analogues as enzyme inhibitors.

    • Cell-based Assays: To assess the cellular uptake and functional activity of the analogues.

  • In Vivo Assays:

    • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues in animal models.

    • Efficacy Studies: To evaluate the therapeutic efficacy of the analogues in disease models.

Case Study: Radiofluorinated Analogues for PET Imaging

A significant application of fluorinated 2-methylphenylalanine analogues is in the development of PET imaging agents for oncology.[3] The ability to incorporate the positron-emitting isotope ¹⁸F into these molecules allows for the non-invasive visualization and quantification of biological processes, such as amino acid transport in tumors. The development of radiofluorinated amino acid analogues with high tumor-to-background ratios is an active area of research.[3]

The following diagram illustrates the general principle of using a radiofluorinated 2-methylphenylalanine analogue for PET imaging of a tumor.

PET_Imaging cluster_body Patient Tracer ¹⁸F-labeled 2-Methyl- Phe Analogue Bloodstream Bloodstream Tracer->Bloodstream Tumor Tumor Cells (LAT1 Overexpression) Bloodstream->Tumor High Uptake Healthy Healthy Tissue Bloodstream->Healthy Low Uptake PET_Scanner PET Scanner Tumor->PET_Scanner Positron Emission Image PET Image (Tumor Visualization) PET_Scanner->Image Image Reconstruction

Caption: Use of a radiofluorinated 2-methylphenylalanine analogue for PET imaging of tumors.

Conclusion and Future Perspectives

Fluorinated 2-methylphenylalanine analogues represent a promising class of compounds with significant potential in drug discovery and development. The strategic combination of conformational constraint and fluorine substitution provides a powerful platform for the design of molecules with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of the SAR of these analogues, coupled with advances in synthetic chemistry and biological evaluation, is expected to yield novel therapeutic agents and diagnostic tools for a range of diseases, particularly in the field of oncology. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of fluorination patterns, and the application of computational methods to guide the design of next-generation analogues with optimized properties.

References

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  • Poot, A. J., et al. (2015). Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 58(5), 219-227.
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  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(13), 5098.
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Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity for a Novel Amino Acid

2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic, α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its structural rigidity, conferred by the quaternary α-carbon, can impart unique conformational constraints on peptides, potentially enhancing their metabolic stability and biological activity.[1][2] The presence of a fluorine atom can further modulate pharmacokinetic and pharmacodynamic properties. As with most chiral molecules, the individual enantiomers of this amino acid are expected to exhibit distinct biological activities. Therefore, the development of robust and efficient methods for their separation is a critical step in advancing its therapeutic potential.

This guide provides a comprehensive overview of established and promising chiral resolution strategies applicable to 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid. We will delve into the theoretical underpinnings of each method, followed by detailed, actionable protocols designed for practical implementation in a research and development setting.

Challenges in Resolving α,α-Disubstituted Amino Acids

The resolution of α,α-disubstituted amino acids presents unique challenges compared to their α-hydrogen counterparts. The steric hindrance around the chiral center can impede the formation of diastereomeric salts and reduce the efficiency of enzymatic resolutions.[2] Consequently, careful selection of the resolution technique and optimization of experimental parameters are paramount for achieving high enantiomeric purity.

Method 1: Diastereomeric Salt Formation and Fractional Crystallization

This classical and industrially scalable method relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4]

Scientific Principles

The key to successful diastereomeric salt resolution lies in the selection of an appropriate resolving agent. For an acidic amino acid like our target molecule, chiral bases are the resolving agents of choice.[5] The interaction between the amino acid and the resolving agent should lead to the formation of a stable, crystalline salt where one diastereomer is significantly less soluble than the other in a given solvent system. This solubility difference is the driving force for the separation.

Protocol: Resolution using (R)-(+)-α-Methylbenzylamine

This protocol outlines the use of a common and effective chiral amine for the resolution of acidic compounds.

Step 1: Salt Formation

  • In a suitable reaction vessel, dissolve 1 equivalent of racemic 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in a minimal amount of a heated protic solvent (e.g., methanol, ethanol, or a mixture with water).

  • Slowly add 0.5 equivalents of (R)-(+)-α-methylbenzylamine to the solution while maintaining the temperature. The addition of only 0.5 equivalents is a common strategy to selectively precipitate the less soluble diastereomeric salt.

  • Stir the mixture at an elevated temperature for 30-60 minutes to ensure complete salt formation.

Step 2: Fractional Crystallization

  • Gradually cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. The rate of cooling can significantly impact crystal size and purity.

  • Allow the solution to stand at the reduced temperature for several hours, or until crystal formation ceases.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.

  • The enantiomeric excess (e.e.) of the crystalline salt should be determined at this stage using chiral HPLC.

Step 3: Liberation of the Enantiomerically Enriched Amino Acid

  • Dissolve the crystalline diastereomeric salt in water.

  • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of approximately 2. This will protonate the amino acid and liberate the chiral amine.

  • Extract the chiral amine from the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The aqueous layer, now containing the enantiomerically enriched amino acid hydrochloride salt, can be further purified. The free amino acid can be obtained by adjusting the pH to its isoelectric point.

Step 4: Recovery of the Other Enantiomer

  • The mother liquor from the initial crystallization is now enriched in the other diastereomer.

  • The resolving agent can be removed, and the amino acid recovered and subjected to resolution with the opposite enantiomer of the resolving agent, (S)-(-)-α-methylbenzylamine, to isolate the other enantiomer.

Data Presentation: Screening of Chiral Resolving Agents
Resolving AgentSolvent SystemExpected Outcome
(R)-(+)-α-MethylbenzylamineMethanol/WaterFormation of crystalline salt, potential for good resolution.
(S)-(-)-α-MethylbenzylamineEthanolComplementary resolution to the (R)-enantiomer.
BrucineAcetone/WaterA readily available natural product, often effective for amino acids.[5]
QuinineEthanol/WaterAnother naturally occurring alkaloid with a good track record in chiral resolution.[5]
Workflow Diagram

Diastereomeric_Salt_Resolution Racemic_AA Racemic Amino Acid Salt_Formation Salt Formation Racemic_AA->Salt_Formation Resolving_Agent Chiral Resolving Agent Resolving_Agent->Salt_Formation Solvent Solvent Solvent->Salt_Formation Diastereomeric_Salts Diastereomeric Salt Mixture (in solution) Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Crystallization->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in more soluble salt) Crystallization->Mother_Liquor Liberation_1 Liberation of Amino Acid (Acidification) Less_Soluble_Salt->Liberation_1 Liberation_2 Liberation of Amino Acid Mother_Liquor->Liberation_2 Enriched_Enantiomer_1 Enantiomer 1 Liberation_1->Enriched_Enantiomer_1 Enriched_Enantiomer_2 Enantiomer 2 Liberation_2->Enriched_Enantiomer_2

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. This method exploits the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.[6]

Scientific Principles

For the resolution of amino acids, hydrolases such as lipases or proteases are commonly employed. The racemic amino acid is first converted to a suitable derivative (e.g., an ester or an amide). The enzyme then selectively hydrolyzes one enantiomer of the derivative back to the amino acid, leaving the other enantiomer as the unreacted derivative.[6] The resulting mixture of the free amino acid and the unreacted derivative can then be easily separated based on their different chemical properties.

Protocol: Lipase-Catalyzed Hydrolysis of the Methyl Ester

Step 1: Synthesis of the Racemic Methyl Ester

  • Suspend the racemic 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude racemic methyl ester hydrochloride.

Step 2: Enzymatic Hydrolysis

  • Dissolve the racemic methyl ester hydrochloride in a phosphate buffer solution (pH 7-8).

  • Add a lipase preparation (e.g., from Candida antarctica or Pseudomonas cepacia). The choice of enzyme and its concentration are critical and may require screening.

  • Incubate the mixture at a controlled temperature (typically 30-40 °C) with gentle agitation.

  • Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of both the product (free amino acid) and the remaining substrate (ester). The ideal reaction endpoint is at 50% conversion to achieve the highest possible enantiomeric excess for both enantiomers.

Step 3: Separation of the Products

  • Once the desired conversion is reached, acidify the reaction mixture with 1M HCl to a pH of approximately 2.

  • Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer contains the enantiomerically pure free amino acid.

  • The organic layer contains the enantiomerically pure ester, which can be hydrolyzed chemically (e.g., with aqueous HCl) to obtain the other enantiomer of the amino acid.

Data Presentation: Screening of Enzymes
EnzymeSourceExpected Selectivity
Lipase BCandida antarctica (CALB)High selectivity for a broad range of substrates.
LipasePseudomonas cepacia (PCL)Known for its utility in resolving amino acid derivatives.
Acylase IAspergillus sp.Specific for the hydrolysis of N-acyl-amino acids.
Workflow Diagram

Enzymatic_Resolution Racemic_AA Racemic Amino Acid Esterification Esterification Racemic_AA->Esterification Racemic_Ester Racemic Ester Esterification->Racemic_Ester Hydrolysis Enzymatic Hydrolysis Racemic_Ester->Hydrolysis Enzyme Enzyme (e.g., Lipase) Enzyme->Hydrolysis Mixture Mixture of Enantiomer 1 (Acid) & Enantiomer 2 (Ester) Hydrolysis->Mixture Separation Extraction/Separation Mixture->Separation Enantiomer_1_Acid Enantiomer 1 (Acid) Separation->Enantiomer_1_Acid Enantiomer_2_Ester Enantiomer 2 (Ester) Separation->Enantiomer_2_Ester Hydrolysis_2 Chemical Hydrolysis Enantiomer_2_Ester->Hydrolysis_2 Enantiomer_2_Acid Enantiomer 2 (Acid) Hydrolysis_2->Enantiomer_2_Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[7] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Scientific Principles

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for the two enantiomers, resulting in their differential migration through the column. A wide variety of CSPs are commercially available, each with its own specific selectivity. For amino acids, polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs are often effective.[8][9]

Protocol: Analytical and Preparative Chiral HPLC

Step 1: Column and Mobile Phase Selection (Analytical Scale)

  • Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, CHIROBIOTIC T) to identify a suitable stationary phase.

  • For each column, test different mobile phase compositions. A typical starting point for polysaccharide-based columns is a mixture of hexane/isopropanol or heptane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes).

  • The goal is to achieve a baseline separation of the two enantiomeric peaks with a resolution factor (Rs) greater than 1.5.

Step 2: Method Optimization

  • Fine-tune the mobile phase composition to optimize the resolution and analysis time. Adjusting the ratio of the polar modifier (e.g., isopropanol) and the additive can have a significant impact.

  • Optimize the flow rate and column temperature to improve peak shape and efficiency.

Step 3: Scale-up to Preparative Chromatography

  • Once an effective analytical method is developed, it can be scaled up to a preparative scale for the isolation of larger quantities of each enantiomer.

  • This involves using a larger diameter column packed with the same CSP and a higher flow rate.

  • The sample is injected in larger volumes, and the separated enantiomers are collected as they elute from the column.

  • The collected fractions are then concentrated to yield the pure enantiomers.

Data Presentation: Recommended Chiral HPLC Conditions
CSP TypeColumn ExampleMobile PhaseDetection
PolysaccharideChiralpak IA/IB/ICHeptane/Ethanol/TFAUV (220 nm)
Macrocyclic GlycopeptideCHIROBIOTIC V/TPolar Ionic ModeUV (220 nm) / MS
Pirkle-typeWhelk-O1Hexane/IsopropanolUV (254 nm)
Workflow Diagram

Chiral_HPLC Racemic_Sample Racemic Amino Acid Solution Injection Injection Racemic_Sample->Injection Chiral_Column Chiral HPLC Column Injection->Chiral_Column Elution Elution with Mobile Phase Chiral_Column->Elution Detector Detector (UV/MS) Elution->Detector Separated_Peaks Separated Enantiomer Peaks Detector->Separated_Peaks Fraction_Collection Fraction Collection Separated_Peaks->Fraction_Collection Enantiomer_1_Fraction Enantiomer 1 Fraction Fraction_Collection->Enantiomer_1_Fraction Enantiomer_2_Fraction Enantiomer 2 Fraction Fraction_Collection->Enantiomer_2_Fraction Evaporation_1 Solvent Evaporation Enantiomer_1_Fraction->Evaporation_1 Evaporation_2 Solvent Evaporation Enantiomer_2_Fraction->Evaporation_2 Pure_Enantiomer_1 Pure Enantiomer 1 Evaporation_1->Pure_Enantiomer_1 Pure_Enantiomer_2 Pure Enantiomer 2 Evaporation_2->Pure_Enantiomer_2

Caption: Workflow for Preparative Chiral HPLC.

Conclusion and Recommendations

The choice of the most suitable chiral resolution method for 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid will depend on several factors, including the required scale of separation, the desired level of enantiomeric purity, and the available resources.

  • For large-scale production , diastereomeric salt formation is often the most cost-effective approach.

  • For high enantiomeric purity and moderate scale , enzymatic resolution offers an elegant and efficient solution.

  • For both analytical and preparative purposes , where high purity is critical and rapid method development is desired, chiral HPLC is an invaluable tool.

It is highly recommended to perform a preliminary screening of all three methods to identify the most promising approach for your specific needs. A combination of methods, such as using fractional crystallization for initial enrichment followed by preparative HPLC for final polishing, can also be a powerful strategy.

References

  • U.S. Patent No. US4379941A. (1983). Resolution of racemic amino acids.
  • Zhang, X., et al. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters.
  • Li, Z., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Signal Transduction and Targeted Therapy, 7(1), 227. [Link]

  • Fogassy, E., et al. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Recent Patents on Chemical Engineering, 1(1), 10-21.
  • O'Donnell, M. J. (2001). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 121(11), 839-852.
  • Tanimori, S., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(23), 4323-4328.
  • Acevedo, D., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Organic Process Research & Development, 23(9), 1874-1882.
  • Hsiao, Y., et al. (2004). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 69(10), 3567-3570.
  • Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367.
  • Głowacka, I. E., et al. (2020).
  • Albis, M., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Sahoo, H., et al. (2024). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Nanoscale Advances.
  • Sampedro, D., et al. (2018). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.
  • LibreTexts. (2019). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Jackson, S. E., et al. (2000). Enantioselective Synthesis of (2S)-2-(4-Phosphonophenylmethyl)-3-aminopropanoic Acid Suitably Protected for Peptide Synthesis. The Journal of Organic Chemistry, 65(18), 5649-5655.
  • Sigma-Aldrich. (n.d.).
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Bouchekara, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120.
  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Mane, R. B. (2023). Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. Organic Process Research & Development.
  • Lopez, G., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Jenkins, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-210.
  • dos Santos, J. C. S. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization.
  • Komeda, H., et al. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 69(1), 229-237.
  • Wu, J., & Deng, L. (2010). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry, 75(4), 1153-1160.

Sources

Application Notes and Protocols for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Probing Serotonin Synthesis

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic amino acid analog of phenylalanine. Its structural similarity to known inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, suggests its potential as a valuable research tool for studying the physiological and pathological roles of serotonin in a cell culture setting. The introduction of a fluorine atom can modulate the molecule's bioavailability and binding affinity to target enzymes.[1] This document provides a detailed guide for the application of this compound in cell culture, including its presumed mechanism of action, protocols for its use, and methods for assessing its biological effects.

While direct studies on (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid are limited, its structural resemblance to compounds like Fenclonine (p-chlorophenylalanine), a known irreversible inhibitor of TPH, provides a strong basis for its hypothesized mechanism of action.[2][3] These application notes are therefore built upon the established knowledge of TPH inhibitors and fluorinated amino acid analogs.

Section 1: Mechanism of Action - Targeting the Serotonin Synthesis Pathway

The primary hypothesized mechanism of action for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is the inhibition of tryptophan hydroxylase (TPH). TPH is a critical enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[4] By inhibiting TPH, the compound is expected to decrease the intracellular and extracellular concentrations of serotonin.

There are two isoforms of TPH: TPH1, predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system.[1] The specific inhibitory profile of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid against TPH1 and TPH2 would determine its utility in studying peripheral versus central serotonergic systems. Inhibition of TPH can have profound effects on cellular processes regulated by serotonin, which include cell proliferation, differentiation, and signaling.[5][6]

serotonin_synthesis_inhibition cluster_0 Serotonin Synthesis Pathway cluster_1 Inhibitory Action L-Tryptophan L-Tryptophan 5-HTP 5-HTP L-Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin AADC TPH TPH Compound (S)-2-Amino-3-(3-fluorophenyl) -2-methylpropanoic acid Compound->TPH Inhibition

Figure 1: Hypothesized mechanism of action. The compound is predicted to inhibit Tryptophan Hydroxylase (TPH), blocking the conversion of L-Tryptophan to 5-Hydroxytryptophan (5-HTP) and subsequently reducing serotonin levels.

Section 2: Protocols for Cell Culture Applications

The following protocols are designed as a starting point for researchers. Optimization of concentrations, incubation times, and cell densities may be necessary for specific cell lines and experimental goals.

Reagent Preparation and Storage
  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in a suitable solvent such as sterile, nuclease-free water or DMSO. The choice of solvent should be tested for its effect on cell viability at the final working concentration. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics as required.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of TPH inhibition. The following are examples of suitable cell lines:

Cell LineDescriptionKey Features
RIN-14B Rat islet tumor cell lineKnown to synthesize and secrete serotonin.[7]
hPSC-derived serotonergic neurons Human pluripotent stem cell-derived neuronsProvides a human-relevant model for studying neuronal serotonin synthesis.[8]
Enterochromaffin-like cells (e.g., from organoids) Primary cells or organoid-derivedModel for peripheral serotonin synthesis in the gut.
Experimental Protocol: Inhibition of Serotonin Synthesis

This protocol outlines a general procedure for treating cultured cells with (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid to assess its effect on serotonin production.

experimental_workflow Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h (adhesion) Cell_Seeding->Incubation_1 Treatment Treat with varying concentrations of the compound Incubation_1->Treatment Incubation_2 Incubate for 24-72h Treatment->Incubation_2 Sample_Collection Collect supernatant and cell lysate Incubation_2->Sample_Collection Analysis Analyze serotonin levels and cell viability Sample_Collection->Analysis End End Analysis->End

Figure 2: General experimental workflow for assessing the effect of the compound on cultured cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed the chosen cells in a multi-well plate (e.g., 24- or 96-well) at a density that allows for logarithmic growth during the experiment. A typical seeding density is between 1,000 to 100,000 cells per well, depending on the cell type and well size.[9]

  • Adhesion and Growth: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare a series of dilutions of the (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid stock solution in complete cell culture medium. A suggested starting concentration range is 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the treated cells for a predetermined period, typically ranging from 24 to 72 hours. The optimal incubation time should be determined empirically.[11]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant from each well and transfer it to a clean microcentrifuge tube. Centrifuge at 14,000 rpm for 20 minutes at 4°C to remove any cell debris.[7] Store the supernatant at -80°C for later analysis of secreted serotonin.

    • Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer. Collect the lysate for analysis of intracellular serotonin or for cell viability assays.

Section 3: Assessment of Biological Effects

Quantification of Serotonin Levels

A reduction in serotonin levels in the cell culture supernatant is the primary expected outcome of TPH inhibition. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Protocol: Serotonin Measurement by HPLC

  • Sample Preparation: Thaw the collected supernatant samples on ice. If necessary, perform a protein precipitation step by adding an equal volume of ice-cold 0.1 M perchloric acid, vortexing, and centrifuging at high speed to pellet the precipitated proteins.[12]

  • HPLC Analysis:

    • Inject a defined volume of the prepared supernatant onto an appropriate HPLC column (e.g., a C18 column).[7]

    • Use a mobile phase suitable for serotonin separation, such as a mixture of potassium dihydrogen phosphate and acetonitrile.[7]

    • Detect serotonin using a UV detector at a wavelength of 280 nm or an electrochemical detector for higher sensitivity.[7][13]

    • Quantify the serotonin concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of serotonin.

Cell Viability and Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of the compound to ensure that the observed effects are due to specific TPH inhibition and not a general toxic effect. The MTT assay is a common colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Treatment: Plate and treat cells with a range of concentrations of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in a 96-well plate as described in the experimental protocol.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Section 4: Expected Results and Data Interpretation

Treatment of serotonin-producing cells with an effective concentration of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is expected to result in a dose-dependent decrease in serotonin levels in the cell culture supernatant.

Concentration of Compound (µM)Serotonin Level (ng/mL)% of ControlCell Viability (%)
0 (Vehicle Control)100 ± 8100100 ± 5
185 ± 68598 ± 4
1052 ± 55295 ± 6
5021 ± 32192 ± 5
10012 ± 21288 ± 7
Table 1: Example of expected results from a cell-based assay. Data are presented as mean ± standard deviation.

A significant reduction in serotonin levels with minimal impact on cell viability would indicate specific inhibition of TPH. A concomitant decrease in cell viability at higher concentrations may suggest off-target effects or general cytotoxicity.

Section 5: Safety and Handling

References

  • Al-Khafaji, K., et al. (2023). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. International Journal of Molecular Sciences, 24(5), 4933. [Link]

  • He, X., et al. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. BMC Chemistry, 13(1), 76. [Link]

  • Mosienko, V., et al. (2023). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. International Journal of Molecular Sciences, 24(5), 4933. [Link]

  • Walther, D. J., & Bader, M. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 11, 582963. [Link]

  • Kema, I. P., et al. (2022). Protocol for enhanced proliferation of human pluripotent stem cells in tryptophan-fortified media. STAR Protocols, 3(2), 101300. [Link]

  • Cao, Y., et al. (2022). Generation of a TPH2-EGFP reporter cell line for purification and monitoring of human serotonin neurons in vitro and in vivo. Stem Cell Research & Therapy, 13(1), 492. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-47. [Link]

  • Yamashita, K., et al. (1981). Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids. Biochemical Pharmacology, 30(23), 3249-3252. [Link]

  • Briga, A., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(19), 3583. [Link]

  • Waloen, K., et al. (2025). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis. ACS Pharmacology & Translational Science. [Link]

  • He, X., et al. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. ResearchGate. [Link]

  • Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(30), 23071-23082. [Link]

  • Launay, J. M., et al. (1994). Serotonin uptake, storage, and synthesis in an immortalized committed cell line derived from mouse teratocarcinoma. Proceedings of the National Academy of Sciences, 91(24), 11562-11566. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Buer, B. C., & Marsh, E. N. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(8), 3189-3200. [Link]

  • Kumar, P., et al. (2017). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Pharmaceutical and Biological Evaluations, 4(4), 183-192. [Link]

  • Jones, B. J., et al. (2017). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small. eScholarship. [Link]

  • Grosch, J. H., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6245. [Link]

  • Luchini, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. ChemBioChem. [Link]

  • Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. [Link]

  • Fagbemi, A. E., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2517-2522. [Link]

  • Rádai, F., et al. (2011). HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma; Shift to 5-Hydroxytryptophol Formation. Journal of Chromatographic Science, 49(8), 618-624. [Link]

  • Dyachok, O., & Deneris, E. S. (2023). Special Issue “Serotonin in Health and Diseases”. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Demin, K. A., et al. (2020). Tryptophan Hydroxylase 2 Deficiency Modifies the Effects of Fluoxetine and Pargyline on the Behavior, 5-HT- and BDNF-Systems in the Brain of Zebrafish (Danio rerio). International Journal of Molecular Sciences, 21(23), 8996. [Link]

Sources

Application Notes and Protocols: The Investigational Use of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Research Frontier

The study of amino acid transport systems in the central nervous system (CNS) represents a critical frontier in neuroscience. These transporters are not merely cellular housekeepers; they are pivotal in maintaining metabolic homeostasis, regulating neurotransmitter synthesis, and influencing synaptic plasticity. While direct research on (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in neuroscience is nascent, its structural analogs have been extensively characterized, particularly in the field of oncology imaging.

This document leverages the robust data available for closely related compounds, such as the radiolabeled tracer (S)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), to build a foundational guide for its non-radiolabeled counterpart in neuroscience research. [¹⁸F]FAMP is a non-natural amino acid analog known to be a substrate for the L-type (LAT) and A-type (ASCT2) amino acid transport systems.[1][2][3] These transporters are highly expressed in the brain, including the blood-brain barrier and various tumor types, making this class of compounds a valuable tool for investigating their function.

Here, we present a series of detailed application notes and protocols to guide the exploratory use of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid as a pharmacological tool to probe and modulate amino acid transport in neurological contexts. The following sections are built on the hypothesis that this compound will interact with amino acid transporters in a manner analogous to its well-documented relatives.

Section 1: Mechanism of Action and Rationale for Use in Neuroscience

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a synthetic, non-metabolizable amino acid analog. Its utility in a research setting is predicated on its ability to interact with specific amino acid transporters without being incorporated into proteins, thereby allowing for the isolated study of the transport process itself.

1.1. Primary Molecular Targets: Amino Acid Transporters

Based on extensive studies with its fluorinated analogs, the primary targets of this compound are anticipated to be the L-type Amino Acid Transporter 1 (LAT1) and the Alanine, Serine, Cysteine Transporter 2 (ASCT2) .[2]

  • LAT1 (SLC7A5): This transporter is crucial for the passage of large neutral amino acids (e.g., leucine, phenylalanine, tyrosine) across the blood-brain barrier and into neurons and glia. As these are precursors for key neurotransmitters like dopamine and serotonin, LAT1 is a critical regulator of brain function.

  • ASCT2 (SLC1A5): This transporter mediates the exchange of small neutral amino acids such as glutamine, which is central to the glutamate-glutamine cycle between neurons and astrocytes.

1.2. Rationale in a Neuroscience Context

Dysregulation of these transporters has been implicated in various neurological disorders, including neurodegenerative diseases, epilepsy, and brain tumors. By using (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid, researchers can:

  • Probe Transporter Function: Investigate the kinetics and capacity of LAT1 and ASCT2 in various cell types and brain regions.

  • Competitive Inhibition: Act as a competitive inhibitor to study the physiological consequences of reduced amino acid transport.

  • Therapeutic Development: Serve as a scaffold for the development of novel drugs targeting these transporters for therapeutic intervention.

Below is a conceptual diagram illustrating the proposed interaction of the compound with its target transporters at the neurovascular unit.

Mechanism_of_Action cluster_0 Blood Vessel cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma cluster_3 Neuron / Glia blood_lumen Blood Lumen LAT1_BBB LAT1 Compound_Brain (S)-Compound LAT1_BBB->Compound_Brain ASCT2_BBB ASCT2 ASCT2_BBB->Compound_Brain LAT1_Cell LAT1 Intracellular Intracellular Space LAT1_Cell->Intracellular ASCT2_Cell ASCT2 ASCT2_Cell->Intracellular Compound_Blood (S)-Compound Compound_Blood->LAT1_BBB Transport Compound_Blood->ASCT2_BBB Transport Compound_Brain->LAT1_Cell Uptake Compound_Brain->ASCT2_Cell Uptake Uptake_Assay_Workflow A 1. Plate Astrocytes in 24-well Plate B 2. Wash Cells with HBSS A->B C 3. Pre-incubate with Test Compound (Varying Concentrations) or Controls B->C D 4. Add Radiolabeled Substrate (e.g., [3H]-L-Leucine) C->D E 5. Incubate at 37°C (e.g., 5 minutes) D->E F 6. Terminate with Ice-Cold HBSS Wash E->F G 7. Lyse Cells (0.1 M NaOH) F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Normalize to Protein Content (BCA Assay) H->I J 10. Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for the in vitro competitive uptake assay.

Protocol 2: Ex Vivo Brain Slice Autoradiography

Objective: To visualize the binding sites of the compound's target transporters in brain tissue and assess its ability to displace a radiolabeled ligand.

Materials:

  • Rodent brain tissue (fresh frozen)

  • Cryostat

  • Radiolabeled ligand for LAT1 or ASCT2 (e.g., a tritiated specific ligand or [¹⁸F]FAMP if available)

  • (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

  • Tris-HCl buffer

  • Phosphor imaging screens or autoradiography film

Step-by-Step Methodology:

  • Tissue Preparation:

    • Rapidly extract the brain from a euthanized rodent and freeze it in isopentane cooled with dry ice.

    • Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.

  • Binding Assay:

    • Pre-incubate the brain slices in Tris-HCl buffer for 15 minutes at room temperature to rehydrate.

    • Incubate the slices with the radiolabeled ligand in Tris-HCl buffer.

    • For displacement studies, co-incubate a set of slices with the radiolabeled ligand and a high concentration of the test compound (e.g., 100x the Kₑ of the radioligand).

    • Incubate for 60 minutes at room temperature.

  • Washing:

    • Wash the slices in ice-cold Tris-HCl buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Imaging:

    • Dry the slides thoroughly under a stream of cool air.

    • Appose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.

    • Expose for a period determined by the specific activity of the radioligand (can range from hours to weeks).

  • Data Analysis:

    • Develop the film or scan the phosphor screen to obtain a digital image of the radioligand binding.

    • Compare the signal intensity between the total binding slides and the displacement slides to identify specific binding sites. Densitometry can be used for semi-quantitative analysis of binding in different brain regions.

Section 4: Data Presentation and Expected Outcomes

The data generated from these protocols can be summarized to provide a clear profile of the compound's interaction with its targets.

Table 1: Hypothetical Pharmacological Profile

Parameter Cell Type Transporter Target Value
IC₅₀ Primary Astrocytes LAT1 (via [³H]-Leucine) 15.2 ± 2.1 µM
IC₅₀ C6 Glioma Cells ASCT2 (via [¹⁴C]-Gln) 45.8 ± 5.6 µM

| Binding Displacement | Rat Brain Cortex | [³H]-Ligand X | 85% at 100 µM |

These hypothetical values suggest that the compound is a moderately potent inhibitor of amino acid transport, with some selectivity for LAT1 over ASCT2.

Section 5: Concluding Remarks

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid presents a valuable, albeit underexplored, tool for neuroscience research. By leveraging its presumed mechanism of action based on well-studied analogs, researchers can design experiments to dissect the complex roles of amino acid transporters in brain health and disease. The protocols provided herein offer a robust framework for initiating such investigations. As with any novel tool, careful characterization and validation within the specific experimental context are paramount to ensuring data integrity and advancing our understanding of CNS physiology.

References

  • Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. ResearchGate.[Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). National Institutes of Health.[Link]

  • (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. National Center for Biotechnology Information, NIH.[Link]

  • System A Amino Acid Transport-Targeted Brain and Systemic Tumor PET Imaging Agents 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid and 3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid. National Institutes of Health.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the α-methyl group can induce conformational constraints in peptides.[1][2] The synthesis of this chiral compound, however, presents several challenges, primarily in achieving high enantioselectivity and yield.

A common and effective approach for the synthesis of α-methylated amino acids is the asymmetric Strecker synthesis or a modification thereof, such as the Bucherer-Bergs reaction followed by resolution or asymmetric modification.[3][4][5][6][7] This guide will focus on troubleshooting a synthetic pathway involving the asymmetric Strecker reaction of 3-fluorophenylacetone, a logical precursor for the target molecule.

Core Synthesis Workflow

The following diagram outlines a typical workflow for the asymmetric synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid.

Asymmetric Strecker Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Hydrolysis and Deprotection A 3-Fluorophenylacetone C Chiral Imine Intermediate A->C Condensation B Chiral Amine B->C E Diastereoselective Cyanation C->E D Cyanide Source (e.g., TMSCN) D->E F α-Aminonitrile E->F G Acid Hydrolysis F->G H Final Product (S)-2-Amino-3-(3-fluorophenyl) -2-methylpropanoic acid G->H

Caption: Asymmetric Strecker Synthesis Workflow

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Imine Formation

Q1: The formation of the chiral imine from 3-fluorophenylacetone and the chiral amine is slow or incomplete. What can I do to improve the reaction rate and yield?

A1:

  • Causality: Imine formation is a reversible condensation reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials. Steric hindrance from the α-methyl group on the ketone and the chiral amine can also slow down the reaction.

  • Troubleshooting Steps:

    • Water Removal: Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like magnesium sulfate or molecular sieves can effectively remove water and drive the reaction forward.

    • Catalysis: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

    • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor the temperature carefully to avoid side reactions or degradation of the chiral amine.

    • Solvent Choice: A non-polar aprotic solvent like toluene or benzene is often preferred as it azeotropically removes water when used with a Dean-Stark trap.

Q2: I am observing significant side product formation during the imine synthesis. What are the likely side reactions and how can they be minimized?

A2:

  • Causality: The primary side reaction is often self-condensation of 3-fluorophenylacetone, particularly under harsh acidic or basic conditions.

  • Troubleshooting Steps:

    • Controlled Catalyst Loading: Use only a catalytic amount of acid. Excess acid can promote self-condensation.

    • Reaction Temperature: Avoid excessive heat, which can accelerate side reactions.

    • Order of Addition: Adding the ketone slowly to a solution of the amine and catalyst can help to minimize the ketone's self-reaction by keeping its instantaneous concentration low.

Part 2: Cyanide Addition (Strecker Reaction)

Q3: The diastereoselectivity of the cyanide addition to the chiral imine is low, resulting in a poor enantiomeric excess of the final product. How can I improve this?

A3:

  • Causality: The diastereoselectivity is dictated by the facial bias imposed by the chiral auxiliary (the chiral amine). The cyanide nucleophile will preferentially attack one face of the imine double bond. Factors that influence this include the steric bulk of the chiral auxiliary, the reaction temperature, and the nature of the cyanide source.

  • Troubleshooting Steps:

    • Choice of Chiral Auxiliary: The structure of the chiral amine is critical. Sterically demanding auxiliaries, such as (R)- or (S)-α-methylbenzylamine or derivatives of phenylglycinol, often provide better stereocontrol. A literature search for similar transformations can guide the selection of an optimal chiral auxiliary.[4]

    • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the desired diastereomer.

    • Cyanide Source: The choice of cyanide source can impact stereoselectivity. Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (e.g., KCN, NaCN) as it can be used under milder conditions and may offer better stereocontrol in the presence of a Lewis acid catalyst.

    • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the imine nitrogen, enhancing its electrophilicity and potentially increasing the facial bias for cyanide attack.

Q4: The yield of the α-aminonitrile is low. What are the potential causes and solutions?

A4:

  • Causality: Low yields can result from incomplete imine formation, decomposition of the imine or the product, or side reactions of the cyanide.

  • Troubleshooting Steps:

    • Ensure Complete Imine Formation: Before adding the cyanide source, verify the complete conversion of the ketone to the imine using techniques like TLC or ¹H NMR.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or moisture-induced side reactions.

    • Purity of Reagents: Use high-purity reagents. Impurities in the cyanide source or solvent can lead to undesired side reactions.

    • Work-up Conditions: The α-aminonitrile can be sensitive to harsh work-up conditions. A gentle aqueous work-up is typically recommended.

Part 3: Hydrolysis and Deprotection

Q5: During the acid hydrolysis of the α-aminonitrile, I am experiencing low yields of the final amino acid. What could be the issue?

A5:

  • Causality: The hydrolysis of a sterically hindered nitrile can be challenging and may require forcing conditions, which can also lead to degradation of the product. The presence of the fluorine atom can also influence the electronic properties and reactivity of the molecule.[8]

  • Troubleshooting Steps:

    • Choice of Acid and Concentration: Concentrated hydrochloric acid or a mixture of sulfuric acid and water are commonly used. Experiment with different acid concentrations and reaction times to find the optimal conditions.

    • Stepwise Hydrolysis: A two-step hydrolysis may be beneficial. First, hydrolyze the nitrile to the corresponding amide under milder conditions, and then hydrolyze the amide to the carboxylic acid.

    • Microwave-Assisted Hydrolysis: Microwave irradiation can sometimes accelerate the hydrolysis of sterically hindered nitriles, reducing reaction times and potentially improving yields.

    • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid over-hydrolysis or degradation.

Q6: I am having difficulty removing the chiral auxiliary after hydrolysis. What are the best methods for its removal and for the purification of the final product?

A6:

  • Causality: The choice of removal method depends on the nature of the chiral auxiliary. For auxiliaries like α-methylbenzylamine, hydrogenolysis is a common and effective method.

  • Troubleshooting Steps:

    • Hydrogenolysis: If the chiral auxiliary has a benzylic C-N bond, catalytic hydrogenation (e.g., using Pd/C and H₂) is an excellent method for its cleavage. This often proceeds cleanly and under mild conditions.

    • Purification: The final amino acid can be purified by various techniques:

      • Ion-Exchange Chromatography: This is a very effective method for purifying amino acids. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., aqueous ammonia).[9]

      • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be an effective purification method.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-α-((R)-α-Methylbenzylamino)-α-(3-fluorobenzyl)acetonitrile
  • To a solution of (R)-α-methylbenzylamine (1.0 eq) in anhydrous toluene, add 3-fluorophenylacetone (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux and monitor the removal of water. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude chiral imine.

  • Dissolve the crude imine in anhydrous dichloromethane and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add trimethylsilyl cyanide (1.2 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis and Deprotection to (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid
  • Dissolve the crude α-aminonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the chiral auxiliary is completely cleaved (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride.

  • Purify the crude product by ion-exchange chromatography or recrystallization.

Quantitative Data Summary

ParameterTypical RangeNotes
Diastereomeric Excess (d.e.) of α-aminonitrile 85-98%Highly dependent on the chiral auxiliary and reaction conditions.
Yield of α-aminonitrile 70-90%Dependent on the purity of reagents and reaction conditions.
Yield of Final Amino Acid (after hydrolysis and deprotection) 50-75%Can be lower due to challenging hydrolysis and purification steps.
Enantiomeric Excess (e.e.) of Final Product >95%After purification.

Logical Relationships Diagram

Troubleshooting Logic cluster_imine Imine Formation Issues cluster_strecker Strecker Reaction Issues cluster_hydrolysis Hydrolysis/Deprotection Issues A Low Yield or Purity B Incomplete Reaction A->B C Side Product Formation A->C D Low Diastereoselectivity A->D E Low Yield of Aminonitrile A->E F Incomplete Hydrolysis A->F G Purification Challenges A->G B_sol Anhydrous Conditions Acid Catalysis Heat B->B_sol Solution C_sol Control Catalyst Loading Moderate Temperature C->C_sol Solution D_sol Optimize Chiral Auxiliary Lower Temperature Use TMSCN D->D_sol Solution E_sol Ensure Complete Imine Formation Inert Atmosphere E->E_sol Solution F_sol Optimize Acid/Time Stepwise Hydrolysis Microwave Assistance F->F_sol Solution G_sol Hydrogenolysis Ion-Exchange Chromatography Recrystallization G->G_sol Solution

Caption: Troubleshooting Logic Flowchart

References

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Leveraging S-3-Amino-3-(3-fluorophenyl)propionic Acid in Peptide Synthesis. (2026, January 24). Pap-h-tech. Retrieved January 26, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved January 26, 2026, from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst. (n.d.). Purdue e-Pubs. Retrieved January 26, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. (2023, December 12). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. (2023, July 22). YouTube. Retrieved January 26, 2026, from [Link]

  • Alpha Amino Acid Synthesis: Technique & Examples. (2023, October 21). StudySmarter. Retrieved January 26, 2026, from [Link]

  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023, September 20). Namiki Shoji. Retrieved January 26, 2026, from [Link]

  • Alpha amino acid synthesis. (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

  • Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. (2009). Chemical Biology & Drug Design, 73(3), 287-291. [Link]

  • Enantioselective synthesis of alpha-fluorinated beta2-amino acids. (2008). PubMed. Retrieved January 26, 2026, from [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023, August 22). PubMed Central. Retrieved January 26, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2025, October 15). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids. (n.d.). Google Patents.
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  • Separation and Refining of Amino acids. (n.d.). ORGANO CORPORATION. Retrieved January 26, 2026, from [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

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Sources

optimizing reaction conditions for the synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yield and enantioselectivity, and overcome common experimental hurdles.

I. Introduction to the Synthesis

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic α-methyl α-amino acid. The presence of the fluorine atom and the α-methyl group can significantly influence the compound's conformational properties and biological activity, making it a valuable building block in medicinal chemistry.[1] The synthesis of such chiral, fluorinated amino acids, however, presents unique challenges, primarily in achieving high enantioselectivity and managing potential side reactions.[2]

This guide will focus on troubleshooting the asymmetric Strecker synthesis, a robust and versatile method for preparing α-amino acids.[3] We will explore the critical parameters of this multi-step process, from imine formation to the final hydrolysis, and provide data-driven recommendations for optimization.

General Synthetic Approach: Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis is a cornerstone for the preparation of α-amino acids.[4] The general pathway involves the reaction of an imine with a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[3] To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is employed.[5]

Strecker_Synthesis Ketone 3-Fluorophenylacetone Imine Chiral Imine Intermediate Ketone->Imine + Amine Chiral Amine Amine->Imine Aminonitrile Diastereomeric α-Aminonitriles Imine->Aminonitrile + HCN HCN Source (e.g., KCN/AcOH) HCN->Aminonitrile Final_Product (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid Aminonitrile->Final_Product Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Hydrolysis->Final_Product

Caption: Asymmetric Strecker Synthesis Workflow

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What are the most critical factors for achieving high enantioselectivity in the asymmetric Strecker reaction?

A1: High enantioselectivity hinges on several key factors:

  • Choice of Chiral Auxiliary or Catalyst: The structure of the chiral auxiliary or catalyst is paramount in directing the stereochemical outcome of the cyanide addition to the imine.[4] For Strecker reactions, chiral amines like (R)-phenylglycine amide have been shown to be effective.[4]

  • Reaction Temperature: Temperature control is crucial. Lower temperatures often favor the kinetic product, leading to higher diastereoselectivity in the aminonitrile formation.

  • Solvent System: The polarity and nature of the solvent can influence the transition state of the cyanide addition, thereby affecting the diastereomeric ratio.

  • Rate of Addition: Slow, controlled addition of the cyanide source can prevent localized high concentrations and potential side reactions, leading to a cleaner reaction profile and better selectivity.

Q2: I am observing low yields. What are the potential causes and how can I improve them?

A2: Low yields can stem from several issues throughout the synthetic sequence:

  • Incomplete Imine Formation: The initial condensation of the ketone with the chiral amine to form the imine is a reversible equilibrium. Ensure anhydrous conditions to drive the reaction forward. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial.

  • Side Reactions of the Cyanide Source: The cyanide source, often generated in situ from salts like KCN with an acid, can be prone to side reactions if not handled correctly.[3][6] Ensure the reaction is performed in a well-ventilated fume hood and that the addition is controlled.[6]

  • Difficult Hydrolysis of the Aminonitrile: Steric hindrance around the nitrile group in the α-aminonitrile intermediate can make hydrolysis challenging. Harsher hydrolysis conditions (e.g., prolonged heating with concentrated acid) may be required, but this can also lead to degradation of the product.[7] Careful monitoring of the hydrolysis step is essential.

  • Product Isolation: The final amino acid product can be highly polar and may require specific workup and purification procedures, such as ion-exchange chromatography, to achieve good recovery.

Q3: My final product shows signs of racemization. What could be the cause?

A3: Racemization can occur at two primary stages:

  • During Aminonitrile Formation: The α-proton of the aminonitrile is acidic and can be abstracted, leading to epimerization. This is particularly problematic if the reaction conditions are too basic or if the reaction is run for an extended period at elevated temperatures.[7]

  • During Hydrolysis: The harsh acidic conditions required for nitrile hydrolysis can sometimes lead to racemization of the final amino acid product.[2] It is a delicate balance between achieving complete hydrolysis and preserving the stereochemical integrity of the product. Using the mildest effective hydrolysis conditions is recommended.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem 1: Low Diastereomeric Ratio (dr) of the α-Aminonitrile Intermediate
Potential Cause Underlying Rationale Suggested Solution
Suboptimal Reaction Temperature The energy difference between the transition states leading to the two diastereomers may be small. Lowering the temperature increases this difference, favoring the formation of the thermodynamically more stable product.Perform the cyanide addition at a lower temperature (e.g., 0 °C or -20 °C). Monitor the reaction progress carefully as the rate will be slower.
Incorrect Solvent Choice The solvent can influence the conformation of the imine and the transition state of the nucleophilic attack. A solvent that promotes a more ordered transition state can enhance diastereoselectivity.Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, methanol). Toluene is often a good starting point for these reactions.[6]
Rapid Addition of Cyanide A high local concentration of cyanide can lead to less selective, diffusion-controlled reactions.Add the cyanide source (e.g., a solution of KCN and acetic acid in water) dropwise over an extended period using a syringe pump.[6]
Presence of Water Water can interfere with the chiral auxiliary's ability to control the stereochemistry of the reaction.Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
Problem 2: Incomplete Hydrolysis of the α-Aminonitrile
Potential Cause Underlying Rationale Suggested Solution
Steric Hindrance The α-methyl group and the 3-fluorophenyl group create a sterically hindered environment around the nitrile, making it less accessible to hydronium ions.Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl). Extend the reaction time and/or increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid product degradation.[7]
Insufficient Acid The hydrolysis reaction consumes acid. If the amount of acid is limiting, the reaction will not proceed to completion.Use a larger excess of the hydrolyzing acid.
Phase Transfer Issues If the aminonitrile is not fully soluble in the aqueous acid, the reaction will be slow.Consider adding a co-solvent like dioxane or THF to improve solubility. However, be mindful that this may alter the reaction rate and potentially lead to side reactions.
Problem 3: Formation of Impurities During the Reaction
Potential Cause Underlying Rationale Suggested Solution
Self-Condensation of the Ketone Under basic or acidic conditions, the starting ketone can undergo self-aldol condensation.Add the ketone slowly to the reaction mixture containing the chiral amine to minimize its concentration at any given time.
Decomposition of the Imine The imine intermediate can be susceptible to hydrolysis back to the ketone and amine if water is present.Maintain strictly anhydrous conditions during imine formation and the subsequent cyanide addition.
Side Reactions of the Fluorophenyl Group While generally stable, the fluorine substituent can potentially be involved in side reactions under very harsh conditions, though this is less common.Use the mildest possible conditions for each step of the synthesis. Avoid unnecessarily high temperatures or prolonged reaction times.

IV. Experimental Protocols

Optimized Asymmetric Strecker Synthesis Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagents.

Step 1: Imine Formation

  • To a solution of (R)-phenylglycine amide (1.0 eq) in anhydrous toluene (10 mL/mmol of ketone) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenylacetone (1.0 eq).

  • Add anhydrous magnesium sulfate (2.0 eq) as a dehydrating agent.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the formation of the imine by TLC or ¹H NMR.

Imine_Formation Start Start: Ketone & Chiral Amine in Toluene Add_MgSO4 Add Anhydrous MgSO4 Start->Add_MgSO4 Stir Stir at RT for 12-24h Add_MgSO4->Stir Monitor Monitor by TLC/NMR Stir->Monitor Imine_Formed Imine Formation Complete Monitor->Imine_Formed

Sources

stability and storage guidelines for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective handling and long-term preservation of this compound.

Introduction to (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic α-methylated amino acid. The presence of a methyl group at the α-carbon can significantly enhance metabolic stability by sterically hindering enzymatic degradation.[1][2] The fluorine substituent on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which is a common strategy in medicinal chemistry to improve drug-like properties.[3] Proper handling and storage are paramount to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid for long-term use?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][5] Based on general guidelines for amino acid derivatives, storage at 2-8°C is recommended.[5][6] Exposure to moisture and air should be minimized. All organic compounds are susceptible to oxidation when exposed to air and moisture.[7] Before opening, it is crucial to allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[6]

Q2: What is the recommended procedure for preparing a stock solution?

A2: To prepare a stock solution, it is advised to use a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements and the compound's solubility. For many amino acid derivatives, solvents such as DMSO or aqueous buffers are common. Once the compound is fully dissolved, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at low temperatures to minimize degradation. For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.[4] The stability of the compound in solution is dependent on the solvent and the storage temperature. It is always best practice to prepare fresh solutions for critical experiments or to qualify stored solutions if they have been kept for an extended period.

Q4: What are the potential degradation pathways for this compound?

Q5: Is (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid sensitive to light?

A5: Many complex organic molecules, particularly those with aromatic rings, can be sensitive to light. To mitigate the risk of photodegradation, it is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Compound degradation due to improper storage.- Prepare fresh stock solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Precipitate observed in a thawed stock solution. Poor solubility at low temperatures or solvent evaporation.- Gently warm the solution and vortex to redissolve the precipitate. - Ensure vials are tightly sealed to prevent solvent evaporation. - Consider using a different solvent or a lower concentration for the stock solution.
Discoloration of the solid compound. Oxidation or contamination.- It is advisable not to use the discolored compound. - Procure a fresh batch of the compound. - Ensure the storage container is purged with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.

Storage Condition Summary

Form Condition Temperature Duration Key Considerations
Solid (Powder) Long-term2-8°CYearsStore in a tightly sealed container in a dry, dark place.
Solution (in organic solvent, e.g., DMSO) Short-term2-8°CDays to WeeksAliquot to minimize contamination.
Solution (in organic solvent, e.g., DMSO) Long-term-20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles.
Solution (in aqueous buffer) Short-term2-8°CDaysProne to microbial growth; sterile filtration is recommended.
Solution (in aqueous buffer) Long-term-20°C or -80°CWeeks to MonthsAliquot in single-use portions. Be aware of potential pH shifts upon freezing.

Experimental Protocol: Preparation and Storage of a 10 mM Stock Solution in DMSO

  • Pre-analysis: Before opening, allow the container of solid (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid to warm to room temperature for at least 30 minutes to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.

  • Storage: For long-term storage, place the aliquots in a -80°C freezer. For short-term use, store at -20°C.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

Decision Workflow for Storage

StorageDecision Storage Decision Tree for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid start Start: Received Compound form Solid or Solution? start->form solid_storage Store at 2-8°C in a dry, dark place. form->solid_storage Solid solution_duration Short or Long-term Storage? form->solution_duration Solution short_term_storage Store at 2-8°C (aqueous) or -20°C (organic). solution_duration->short_term_storage Short-term long_term_storage Store at -80°C. solution_duration->long_term_storage Long-term

Caption: Decision tree for optimal storage conditions.

References

  • 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128. PubChem. [Link]

  • 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154. PubChem. [Link]

  • 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride. PubChem. [Link]

  • Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. (2001). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 98(17), 9547–9551. [Link]

  • (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem. [Link]

  • Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane | Request PDF. ResearchGate. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2315. [Link]

  • Fluorinated peptide biomaterials. Biomaterials Science, 7(10), 3968–3981. [Link]

  • Amino Acids in the Development of Prodrugs. Molecules, 24(11), 2105. [Link]

  • How long can one store amino acids at room temperature? Quora. [Link]

  • Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 58(31), 10565–10569. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 675-692. [Link]

  • Tryptophan. Wikipedia. [Link]

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solubility issues with (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with this compound in aqueous buffers. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific rationale to empower your experimental success.

Understanding the Molecule: Physicochemical Properties

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a synthetic amino acid analog. Its structure, featuring a fluorinated phenyl ring, an alpha-methyl group, and the classic amino acid backbone, presents a unique set of solubility characteristics. The presence of both an acidic carboxylic acid group and a basic amino group makes it a zwitterionic compound.

The key to troubleshooting its solubility lies in understanding how its structure influences its behavior in aqueous solutions. The alpha-methyl group and the fluorophenyl ring increase the molecule's hydrophobicity compared to native phenylalanine, while the amino and carboxyl groups provide ionizable handles for pH-dependent solubility manipulation.

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₀H₁₂FNO₂-
Molecular Weight 197.21 g/mol Affects molar concentration calculations.
Structure Zwitterionic Amino AcidSolubility is highly pH-dependent and is at its minimum at the isoelectric point (pI).
Key Features α-methyl group, 3-fluorophenyl groupThese additions increase lipophilicity relative to L-phenylalanine, potentially decreasing intrinsic aqueous solubility.[1][2][3]
XLogP3 (Analog) -1.9 (for the non-methylated analog)[4][5]The negative value for the parent compound suggests good intrinsic water solubility, but the added methyl group will increase this value, pushing it towards lower solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolving the problem.

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at neutral pH. What's wrong?

Core Issue: This is the most frequently encountered problem and is directly related to the zwitterionic nature of the compound. At neutral pH (around 7.0-7.4), the molecule likely exists near its isoelectric point (pI), where it has a net neutral charge, minimizing its interaction with water molecules and thus exhibiting its lowest solubility.[6]

Scientific Explanation: Amino acids have at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

  • At pH < pKa₁ , the compound is predominantly cationic (protonated amine, neutral carboxylic acid).

  • At pH > pKa₂ , the compound is predominantly anionic (deprotonated carboxylic acid, neutral amine).

  • At a pH between pKa₁ and pKa₂ , the compound exists primarily as a zwitterion (protonated amine, deprotonated carboxylic acid). The pI is the pH at which the concentration of the zwitterion is maximal and the net charge is zero.

Precipitation at neutral pH is a strong indicator that you are working at or near the compound's pI.

Troubleshooting Steps:

  • Adjust the pH: The most effective strategy is to shift the pH of your aqueous buffer away from the pI.

    • Acidic Conditions: Lower the pH of your buffer to below the pKa of the carboxylic acid group (typically ~pH 2-3). This will protonate the carboxylate, resulting in a net positive charge on the molecule, which should significantly increase solubility. Start by adding small aliquots of 1 M HCl.

    • Basic Conditions: Increase the pH of your buffer to above the pKa of the amino group (typically ~pH 9-10). This will deprotonate the amine, resulting in a net negative charge and increased solubility. Start by adding small aliquots of 1 M NaOH.

  • Verify Final pH: After the compound has dissolved, re-check the pH of your stock solution.

  • Neutralization (If Required): If your final experiment must be performed at a neutral pH, you can carefully back-titrate the solubilized stock solution towards your target pH. Caution: The compound may precipitate again if the final concentration is above its solubility limit at that pH. Perform this step slowly while vortexing vigorously.

Q2: I dissolved the compound in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. How can I prevent this?

Core Issue: This phenomenon, known as "precipitation upon dilution," occurs when a compound is transferred from a highly soluble organic solvent (like DMSO) to an aqueous system where its solubility is much lower.[7] The final concentration of the organic co-solvent is often insufficient to keep the compound in the aqueous phase.

Scientific Explanation: DMSO is an excellent solubilizing agent for many organic molecules. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the local environment around the compound molecules rapidly changes from organic to aqueous. If the compound's concentration is higher than its maximum solubility in the final aqueous/DMSO mixture, it will precipitate.

Troubleshooting Workflow:

G start Precipitation Observed (DMSO stock into aqueous buffer) q_dmso Is final DMSO conc. >1%? start->q_dmso high_dmso High DMSO may affect assay. Aim for lower concentration. q_dmso->high_dmso Yes optimize Optimize Dilution Strategy q_dmso->optimize No high_dmso->optimize step_dilute Use a stepwise (serial) dilution into the aqueous buffer. optimize->step_dilute vortex Vortex vigorously during and after each addition. step_dilute->vortex q_precip_still Does precipitation persist? vortex->q_precip_still modify_buffer Modify Aqueous Buffer q_precip_still->modify_buffer Yes success Compound is Soluble q_precip_still->success No use_cosolvent Increase % of a water-miscible co-solvent (e.g., Ethanol, PEG-400). Verify assay compatibility. modify_buffer->use_cosolvent adjust_ph Adjust buffer pH away from pI (See FAQ #1). modify_buffer->adjust_ph add_excipient Add a solubilizing excipient (e.g., Cyclodextrin, Tween-20). Verify assay compatibility. modify_buffer->add_excipient use_cosolvent->success adjust_ph->success add_excipient->success

Caption: A troubleshooting flowchart for addressing compound precipitation.

Recommended Actions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains solubility without impacting your assay (typically ≤0.5% for cell-based assays).[7]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can prevent immediate precipitation.[7]

  • Increase Co-solvent Concentration: If your assay allows, slightly increasing the final percentage of a water-miscible co-solvent like ethanol or PEG 400 can help.[8] Always run a vehicle control to ensure the co-solvent doesn't affect your experimental results.

  • Incorporate pH Adjustment: Combine the co-solvent approach with pH modification of the final aqueous buffer as described in Q1.

Q3: Can I use sonication or heat to help dissolve the compound?

Answer: Yes, these physical methods can be very effective, but must be used with caution.

  • Sonication: Using an ultrasonic bath is a recommended first step. It provides energy to break up the crystal lattice of the solid powder, facilitating its interaction with the solvent. For a related compound, sonication was noted as necessary for dissolution in water.[9]

  • Heating: Gentle warming (e.g., to 37-60°C) can increase the kinetic solubility of the compound.[9] However, you must be cautious about the thermal stability of the compound. Prolonged exposure to high temperatures could potentially cause degradation. Always test the stability of your compound under these conditions if you plan to store the solution.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a systematic approach to solubilizing (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid by first preparing a high-concentration stock in a base and then diluting and neutralizing for final use.

Materials:

  • (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid (MW: 197.21 g/mol )

  • 1 M NaOH solution

  • 1 M HCl solution

  • Deionized water

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Workflow Diagram:

G start Weigh Compound (e.g., 1.97 mg for 1 mL of 10 mM) add_water Add ~70% of final volume of water (0.7 mL) start->add_water add_base Add 1 M NaOH dropwise while vortexing until compound dissolves add_water->add_base check_ph Check pH (Should be basic, e.g., pH 10-11) add_base->check_ph adjust_vol Adjust to final volume (1.0 mL) with deionized water check_ph->adjust_vol final_stock 10 mM Basic Stock Solution (Store appropriately) adjust_vol->final_stock

Sources

Technical Support Center: Troubleshooting Guide for Radiolabeling Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the radiolabeling of fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing radionuclides, particularly fluorine-18 (¹⁸F), into amino acid structures. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your radiolabeling experiments effectively.

The successful synthesis of ¹⁸F-labeled amino acids is pivotal for the advancement of Positron Emission Tomography (PET) imaging in oncology and neuroscience.[1][2] These tracers can offer superior imaging contrast in certain cancers compared to [¹⁸F]FDG, especially in brain tumors where background glucose uptake is high.[1][2] However, the path to a high-yield, high-purity radiolabeled amino acid is often fraught with challenges. This guide will address common issues in a direct question-and-answer format, providing field-proven insights and evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Radiochemical Yield (RCY)

Question 1: My radiochemical yield (RCY) for nucleophilic ¹⁸F-fluorination is consistently low. What are the most likely causes and how can I improve it?

Low RCY is one of the most common hurdles in ¹⁸F-labeling. The causes can be multifaceted, often stemming from suboptimal reaction conditions that fail to promote the desired nucleophilic substitution.

Causality-Driven Troubleshooting:

  • Inadequate Drying of [¹⁸F]Fluoride: The nucleophilicity of the fluoride ion is significantly hampered by the presence of water due to the formation of strong hydrogen bonds.[3] The cyclotron-produced aqueous [¹⁸F]fluoride must be rigorously dried.

    • Solution: Employ azeotropic distillation with acetonitrile (CH₃CN) to remove water. This is typically done by adding CH₃CN to the [¹⁸F]fluoride solution and evaporating it to dryness, a process that is often repeated 2-3 times. The efficiency of this drying step is critical for activating the fluoride ion for nucleophilic attack.[3]

  • Suboptimal Phase Transfer Catalyst (PTC) System: For the fluoride ion to be soluble and reactive in aprotic organic solvents, a suitable PTC is necessary.[3]

    • Solution: The combination of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) is a widely used and effective PTC system.[3] Ensure that the K₂₂₂ is of high quality and the K₂CO₃ is anhydrous. The molar ratio of K₂₂₂ to K₂CO₃ can be optimized, but a 1:1 ratio is a good starting point. An alternative is using a bulky cation like tetrabutylammonium (TBA⁺) which also enhances fluoride's solubility and reactivity in organic solvents.[3]

  • Poor Leaving Group on the Precursor: The efficiency of an Sₙ2 or SₙAr reaction is highly dependent on the nature of the leaving group.

    • Solution: The reactivity of leaving groups generally follows the order: triflate > nosylate > tosylate > mesylate > iodide > bromide > chloride.[4] While more reactive leaving groups can enhance RCY, they may also increase the likelihood of competing elimination reactions, especially at higher temperatures.[4] Selecting a precursor with a more reactive leaving group like triflate or nosylate can significantly improve yields.

  • Precursor Instability or Degradation: Amino acid precursors, especially those with sensitive functional groups, can be unstable under the often basic and high-temperature conditions of nucleophilic fluorination.[4]

    • Solution: Optimize the reaction temperature and time. Shorter reaction times at slightly higher temperatures may be preferable to prolonged heating at lower temperatures. Also, consider the choice of base. Less basic counterions like bicarbonate (HCO₃⁻) can sometimes be used to mitigate precursor degradation.[4]

  • Interference from Unprotected Functional Groups: The amino and carboxyl groups on the amino acid can interfere with the labeling reaction.[1]

    • Solution: Employing precursors with appropriate protecting groups (e.g., Boc for the amine, t-butyl ester for the carboxyl) is crucial. These groups prevent side reactions and can be removed post-labeling. However, the deprotection step adds to the synthesis time and complexity.[1]

Question 2: I am attempting a copper-mediated radiofluorination of an electron-rich aromatic amino acid, but the yields are poor. What factors should I investigate?

Direct radiofluorination of electron-rich aromatic systems, like the side chains of tyrosine or tryptophan, is challenging with traditional nucleophilic aromatic substitution (SₙAr).[1] Copper-mediated methods have emerged as a powerful alternative.[1]

Key Optimization Parameters:

  • Precursor Choice: Boronic esters (e.g., BPin esters) and arylstannanes are common precursors for copper-mediated radiofluorination.[1][5] The stability and reactivity of these precursors can vary.

    • Insight: Arylstannane precursors have been successfully used for the automated synthesis of several ¹⁸F-labeled aromatic amino acids, achieving high radiochemical yields.[5]

  • Copper Catalyst and Ligands: The choice of the copper source and coordinating ligands is critical.

    • Example Protocol: A common system involves using a copper catalyst like Cu(OTf)₂(py)₄.[1] The amount of catalyst and any additional ligands, such as pyridine, needs to be carefully optimized. In some cases, increasing the amount of pyridine can be detrimental to the RCY.[6]

  • Reaction Solvent and Temperature: High-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) are typically used.[1][6]

    • Optimization: A screening of reaction parameters, including temperature, should be performed. For instance, temperatures around 110-140°C are often employed.[1][6]

Troubleshooting Table for Copper-Mediated Radiofluorination

Problem Potential Cause Suggested Solution
Low RCYInactive catalystUse fresh, high-purity copper catalyst and anhydrous solvents.
Suboptimal ligand concentrationTitrate the amount of pyridine or other ligands; excess can inhibit the reaction.[6]
Precursor degradationOptimize reaction time and temperature to minimize degradation.
Inefficient transmetalationThe position of substituents on the aromatic ring can affect this step.[5]
Inconsistent ResultsOxygen sensitivityWhile some protocols run under air, others may benefit from an inert atmosphere (N₂ or Ar).
Water contaminationEnsure all reagents and solvents are anhydrous.
Section 2: Purification and Purity Issues

Question 3: I am struggling to separate my ¹⁸F-labeled amino acid from the unreacted precursor using HPLC. What can I do?

Co-elution of the product and precursor is a common purification challenge, leading to low specific activity.[3][4]

Strategies for Improved Separation:

  • Optimize HPLC Conditions:

    • Mobile Phase: Systematically vary the composition of the mobile phase (e.g., acetonitrile/water or methanol/water gradients) and the pH. Small changes in pH can alter the ionization state of the amino acid and precursor, potentially improving separation.

    • Column Chemistry: Experiment with different HPLC columns (e.g., C18, phenyl-hexyl) that offer different selectivities.

    • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact resolution.

  • Solid-Phase Extraction (SPE) Pre-purification: An initial clean-up using SPE cartridges can remove a significant portion of impurities before HPLC. For example, a C18 Sep-Pak cartridge can be used to trap the radiofluorinated intermediate and remove unreacted [¹⁸F]fluoride.[6]

  • Chemical Modification of the Precursor: If chromatographic separation remains challenging, consider designing a precursor with different physicochemical properties than the final product. For example, a more lipophilic protecting group on the precursor can enhance its retention on a reverse-phase HPLC column compared to the deprotected, more polar final product.

Workflow for Purification Troubleshooting

G cluster_0 Purification Troubleshooting start Poor Separation in HPLC a Optimize Mobile Phase Gradient & pH start->a b Change HPLC Column Chemistry a->b If still poor e Successful Separation a->e Success c Implement SPE Pre-purification b->c If still poor b->e Success d Modify Precursor Structure c->d If still poor c->e Success d->e Success

Caption: Logical steps for troubleshooting poor HPLC separation.

Question 4: My final product shows signs of instability, such as defluorination. How can I address this?

The stability of the C-¹⁸F bond is crucial for in vivo imaging, as defluorination can lead to off-target accumulation of [¹⁸F]fluoride in bones.[7]

Factors Affecting Stability and Solutions:

  • Structural Features: The chemical environment around the C-¹⁸F bond influences its stability. Certain molecular structures are more prone to in vivo metabolism that cleaves the bond.[7]

    • Solution: During the design phase of the radiotracer, consider structural modifications that can sterically or electronically shield the C-¹⁸F bond from enzymatic degradation.

  • Post-Purification Formulation: The pH and composition of the final formulation can impact stability.

    • Solution: Ensure the final product is formulated in a biocompatible buffer (e.g., phosphate-buffered saline) at a physiological pH. Avoid strongly acidic or basic conditions.

  • Radiolytic Decomposition: High levels of radioactivity can sometimes lead to the degradation of the labeled compound.

    • Solution: While difficult to avoid completely, minimizing the time between synthesis and use can help. The addition of radical scavengers like ethanol or ascorbic acid to the final formulation can also mitigate radiolytic effects.

Section 3: Methodological Protocols

Protocol 1: General Procedure for Nucleophilic ¹⁸F-Fluorination

This protocol provides a generalized workflow for the nucleophilic labeling of an amino acid precursor.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through an anion-exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or argon and adding anhydrous acetonitrile (2-3 times) until completely dry.[3]

  • Radiolabeling Reaction:

    • Dissolve the amino acid precursor (with appropriate protecting groups) in a suitable anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at a predetermined temperature (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes). Monitor the reaction progress by radio-TLC.

  • Deprotection (if necessary):

    • After cooling the reaction mixture, add the appropriate deprotection reagent (e.g., HCl or TFA for Boc groups).

    • Heat as required to complete the deprotection.

  • Purification:

    • Neutralize the reaction mixture.

    • Perform an initial clean-up using an SPE cartridge to remove bulk impurities.

    • Purify the crude product using semi-preparative HPLC to isolate the ¹⁸F-labeled amino acid.

  • Formulation:

    • Collect the HPLC fraction containing the product.

    • Remove the HPLC solvent (e.g., by rotary evaporation or passing through a C18 cartridge and eluting with ethanol).

    • Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.

Experimental Workflow Diagram

G cluster_workflow Nucleophilic ¹⁸F-Fluorination Workflow A [¹⁸F]Fluoride Trapping & Drying B Radiolabeling Reaction A->B C Deprotection B->C D Purification (SPE & HPLC) C->D E Final Formulation D->E

Caption: A typical workflow for nucleophilic ¹⁸F-fluorination.

References

  • Basu, S., et al. (2014). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 19(9), 13511-13535. [Link]

  • Bernard-Gauthier, V., et al. (2016). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 52(42), 6981-6984. [Link]

  • Chen, H., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7011. [Link]

  • Chakraborty, S., et al. (2018). Recent progress in fluorine-18 labelled peptide radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 811-831. [Link]

  • Donnelly, D. J., et al. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry, 9, 699688. [Link]

  • Jadvar, H. (2016). 18F-AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Current Pharmaceutical Design, 22(22), 3364-3375. [Link]

  • Richter, S., & Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1149-1168. [Link]

  • AZoLifeSciences. (2021). How do we Radiolabel Proteins? [Link]

  • Richter, S., & Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1149-1168. [Link]

  • Lemaire, C., et al. (2019). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 24(18), 3348. [Link]

  • Zlatopolskiy, B. D., et al. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 23(1), 162. [Link]

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Technical Support Center: Strategies to Reduce Toxicity of Fluorinated Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorine has become a cornerstone in modern drug design, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[2][3] However, the very properties that make fluorine attractive in drug design—such as high electronegativity and lipophilicity—can also introduce significant challenges in preclinical cell-based assays. Researchers frequently encounter unexpected cytotoxicity, which can mask the true biological activity of a compound, leading to the premature termination of promising drug candidates.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the toxicity of fluorinated compounds in vitro. It is designed to move beyond simple protocol adjustments, offering a deeper understanding of the underlying mechanisms of toxicity and providing validated strategies to ensure data integrity.

Section 1: Understanding the "Why": Mechanisms of Fluorine-Induced Toxicity

Before troubleshooting, it's crucial to understand why your fluorinated compound might be causing toxicity. The issues often stem from a combination of physicochemical properties and specific molecular interactions.

Frequently Asked Questions (FAQs): Common Toxicity Mechanisms

Q1: My fluorinated compound shows toxicity across multiple cell lines, even those without the intended target. What's the likely cause?

A: This suggests a general, or "off-target," cytotoxicity rather than a specific pharmacological effect. The primary culprits are often poor aqueous solubility and compound aggregation. Highly fluorinated molecules are frequently both hydrophobic (water-repelling) and lipophobic (lipid-repelling), leading them to self-associate in aqueous culture media.[4] These aggregates can physically damage cell membranes or induce stress responses, leading to cell death that is independent of your intended biological pathway.

Q2: I've observed a rapid drop in cell viability shortly after adding my compound. Could this be due to oxidative stress?

A: Yes, acute toxicity is often linked to mitochondrial dysfunction. Fluoride ions and some fluorinated organic molecules can interfere with cellular respiration, leading to the generation of reactive oxygen species (ROS).[5][6][7] This surge in ROS can overwhelm the cell's natural antioxidant defenses, causing damage to lipids, proteins, and DNA, and ultimately triggering apoptosis or necrosis.[8][9]

Q3: Can my fluorinated compound be metabolized into something more toxic by the cells?

A: Absolutely. This is known as metabolic bioactivation. Cytochrome P450 (CYP) enzymes in cells can metabolize certain fluorinated compounds, cleaving the strong carbon-fluorine bond.[10] This process can release fluoride ions or generate toxic metabolites like fluoroacetic acid, which can disrupt the Krebs cycle and halt cellular energy production.[1]

Q4: Does the solvent I use to dissolve my compound matter?

A: Yes, critically. Dimethyl sulfoxide (DMSO) is the most common solvent, but it can exert its own toxic effects, especially at concentrations above 0.5%.[11][12] For highly lipophilic fluorinated compounds that require higher DMSO concentrations to stay in solution, you may be observing combined toxicity from both your compound and the solvent. A study on human fibroblast-like synoviocytes found that DMSO concentrations should be below 0.05% to be considered safe.[11]

Primary Pathways of Fluorine-Induced Toxicity

The following diagram illustrates the key mechanisms that can lead to unintended cytotoxicity in cell-based assays.

ToxicityPathways cluster_source Source cluster_physchem Physicochemical Effects cluster_cellular Cellular Mechanisms cluster_outcome Observed Outcome FC Fluorinated Compound in Aqueous Medium Sol Poor Solubility FC->Sol High Lipophilicity Mito Mitochondrial Dysfunction FC->Mito Direct Interaction Meta Metabolic Bioactivation FC->Meta Agg Aggregation Sol->Agg Membrane Membrane Disruption Agg->Membrane Tox Non-Specific Cytotoxicity & Masked Efficacy Mito->Tox ROS Production, Apoptosis Meta->Tox Toxic Metabolites (e.g., Fluoroacetate) Membrane->Tox Physical Damage

Caption: Key mechanisms of fluorinated compound toxicity in vitro.

Section 2: Troubleshooting Guide: Isolating the Problem

Use this workflow to diagnose whether the observed toxicity is a genuine biological effect or an experimental artifact.

Experimental Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Unexpected Toxicity Observed CheckSolvent Q1: Is the final solvent concentration <0.1%? Start->CheckSolvent CheckPrecipitate Q2: Is the compound visible (precipitate/cloudiness) in media? CheckSolvent->CheckPrecipitate Yes ReduceSolvent Action: Titrate solvent down. Run solvent-only toxicity control. CheckSolvent->ReduceSolvent No ImproveSolubility Action: Improve formulation. (See Section 3.1) CheckPrecipitate->ImproveSolubility Yes TimeCourse Q3: Does toxicity appear rapidly (<4h)? CheckPrecipitate->TimeCourse No ReduceSolvent->CheckSolvent ImproveSolubility->CheckPrecipitate SerumEffect Q4: Does toxicity decrease in high-serum (10%) vs. low-serum (1%) media? TimeCourse->SerumEffect No ROS_Test Hypothesis: Acute membrane or mitochondrial toxicity. Action: Run ROS/MMP assay. TimeCourse->ROS_Test Yes Metabolism_Test Hypothesis: Metabolic bioactivation. Action: Reduce incubation time. SerumEffect->Metabolism_Test No BindingEffect Hypothesis: Serum protein binding is reducing free compound. Action: Quantify free fraction. SerumEffect->BindingEffect Yes TargetedTox Conclusion: Likely a true pharmacological effect. Proceed with caution. ROS_Test->TargetedTox Metabolism_Test->TargetedTox BindingEffect->TargetedTox

Caption: A decision tree for troubleshooting fluorinated compound toxicity.

Section 3: Practical Mitigation Strategies & Protocols

Once you have a hypothesis for the cause of toxicity, you can implement targeted strategies to mitigate it.

Formulation & Solubilization

The single most effective strategy is often to improve how the compound is delivered to the cells.

FAQ: How can I improve the solubility of my compound in culture media?

  • Optimize Solvent Concentration: Always determine the toxicity threshold of your solvent (e.g., DMSO) on your specific cell line. Prepare a high-concentration stock (e.g., 10-50 mM) and perform serial dilutions in media, ensuring the final DMSO concentration is as low as possible, ideally below 0.1%.[13]

  • Use Serum: Fetal Bovine Serum (FBS) contains albumin and other proteins that can bind to hydrophobic compounds, increasing their apparent solubility and reducing non-specific toxicity.[14] Comparing results in low-serum vs. high-serum conditions can be diagnostic.

  • Consider Alternative Solubilizers: For extremely difficult compounds, cyclodextrins can be used to encapsulate the fluorinated molecule, improving its aqueous solubility.

SolventTypical Max Concentration (v/v)Cell Line Sensitivity Notes
DMSO < 0.5% (ideal: < 0.1%)Some cell lines, like primary neurons or stem cells, are sensitive to concentrations >0.1%. High concentrations (>1%) can induce cell differentiation or death.[12]
Ethanol < 0.5% Can be more volatile than DMSO. Toxicity is cell-type dependent.
Methanol < 0.1% Generally more toxic than DMSO or ethanol and should be used with caution.
Protocol: Preparing Compound Stock and Working Solutions
  • Prepare High-Concentration Stock: Dissolve the fluorinated compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved; gentle warming or vortexing may be required.[2]

  • Create an Intermediate Dilution: Dilute the 10 mM stock into complete cell culture medium to create a 2X final concentration stock (e.g., if your highest final concentration is 10 µM, create a 20 µM intermediate stock). This is a critical step to prevent the compound from precipitating when added to the aqueous environment of the cell plate.

  • Perform Serial Dilutions: Use complete cell culture medium to perform serial dilutions from your 2X intermediate stock to create a range of 2X working concentrations.

  • Treat Cells: Add an equal volume of the 2X working solutions to the wells of your cell plate containing cells in medium. This will dilute your compounds to the final 1X concentration and ensure the solvent concentration remains constant across all wells.

  • Controls are Key: Always include a "vehicle control" group that contains the highest concentration of the solvent used in the experiment.[15]

Assay Optimization

Adjusting assay parameters can reduce cell stress and minimize off-target toxicity.

FAQ: How can incubation time and cell density affect the results?

  • Reduce Incubation Time: If toxicity is due to metabolic bioactivation or cumulative stress, reducing the exposure time from 24-48 hours to 4-8 hours may reveal the compound's true, acute pharmacological effect before non-specific toxicity overwhelms the cells.

  • Optimize Cell Density: Cells at a very low density are more susceptible to toxins. Conversely, cells that are overly confluent may have altered metabolic rates. Ensure you are seeding cells at an optimal density where they are in a logarithmic growth phase during the experiment.

Addressing Specific Toxicity Mechanisms

If you suspect a specific mechanism like oxidative stress, you can use co-treatments to rescue the cells.

FAQ: How do I test if my compound is causing oxidative stress?

You can co-incubate your fluorinated compound with a known antioxidant, such as N-acetylcysteine (NAC). If NAC treatment rescues the cells from the compound-induced death, it strongly suggests that the toxicity is mediated by ROS.[16][17]

Protocol: Antioxidant Rescue Experiment
  • Cell Seeding: Plate your cells at their optimal density in a 96-well plate and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare a 1 M stock of N-acetylcysteine (NAC) in water and neutralize to pH 7.0 with NaOH. Filter-sterilize.

    • Prepare 2X working solutions of your fluorinated compound as described in the previous protocol.

  • Co-treatment:

    • Pre-treat a subset of wells with NAC at a final concentration of 1-5 mM for 1-2 hours before adding your compound.

    • Add your 2X fluorinated compound solutions to both the NAC-treated and untreated wells.

  • Incubation: Incubate for the desired experimental duration (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a standard method like an MTT or LDH release assay.

  • Analysis: Compare the viability curves of cells treated with the fluorinated compound alone versus those co-treated with NAC. A rightward shift in the IC50 curve in the presence of NAC indicates a rescue from oxidative stress-mediated toxicity.

Section 4: Advanced Considerations & FAQs

Q1: My compound is fluorescent. How do I prevent it from interfering with my fluorescence-based assay (e.g., GFP reporter, Calcein AM)?

A: This is a common problem. First, run a control plate with your compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths.[15] If it interferes:

  • Switch to a Different Detection Method: If possible, use a luminescence-based (e.g., CellTiter-Glo®) or colorimetric-based (e.g., MTT, LDH) readout that is not susceptible to fluorescence interference.

  • Background Subtraction: For imaging-based assays, include "compound only" wells to calculate a background fluorescence value that can be subtracted from the cell-containing wells.[18]

Q2: Could my compound be interacting with the plasticware or assay reagents?

A: Yes, highly lipophilic compounds can sometimes adsorb to the plastic of standard tissue culture plates, reducing the effective concentration in the media. Using low-adsorption plates can mitigate this. Additionally, some compounds can directly inhibit reporter enzymes like luciferase or fluorescent dyes, creating artifacts. Always perform counter-screens in cell-free systems to rule out direct assay interference.

References

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Validation & Comparative

Chiral Distinction in Bioactivity: A Comparative Analysis of (S)- and (R)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, frequently exhibit profound differences in their biological activity, potency, and toxicity. This guide delves into the comparative analysis of the (S) and (R)-enantiomers of 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid, a synthetic amino acid derivative with therapeutic potential. While direct comparative biological data for these specific enantiomers is limited in publicly available literature, this guide will synthesize information from closely related analogs to underscore the pivotal role of stereochemistry in their biological evaluation.

The introduction of a fluorine atom to the phenyl ring of an amino acid can significantly modulate its physicochemical properties, including lipophilicity and metabolic stability, making such compounds attractive candidates for drug development.[1][2] The further addition of a methyl group at the alpha-carbon introduces a chiral center, giving rise to the (S) and (R)-enantiomers. Understanding the differential interaction of these enantiomers with their biological targets is paramount for advancing a lead compound toward clinical application.

The Principle of Enantioselectivity in Biological Systems

Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. Enzymes and receptors are composed of L-amino acids and D-sugars, creating chiral environments that preferentially interact with one enantiomer over the other. This selective recognition can lead to one enantiomer being biologically active (the eutomer) while the other may be less active, inactive, or even elicit undesirable or toxic effects (the distomer).

A pertinent example of this principle can be drawn from studies on analogous fluorinated amino acids. In the context of radiolabeled amino acids for positron emission tomography (PET) imaging of brain tumors, the stereochemistry at the alpha-carbon has been shown to be a crucial factor in cellular uptake and tumor retention. For instance, in the evaluation of (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acid, the (R)-enantiomer demonstrated higher tumor uptake in vivo compared to its (S)-counterpart.[3][4] This suggests a stereoselective interaction with amino acid transporters responsible for their entry into tumor cells.

Potential Biological Targets and Assay Considerations

Based on the structural similarity of 2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid to other pharmacologically active amino acid derivatives, several biological targets can be postulated. A key area of investigation for related compounds has been their activity as modulators of ion channels, particularly T-type calcium channels.[5][6][7] These channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability and pain signaling.[8]

Another potential avenue of biological activity for this class of compounds is in the realm of oncology. Non-natural amino acids are explored for their ability to be selectively taken up by tumor cells via overexpressed amino acid transporters, a strategy utilized in both therapeutic and diagnostic applications.[9]

Given these potential targets, a comparative evaluation of the (S) and (R)-enantiomers would necessitate a panel of well-defined biological assays.

Table 1: Hypothetical Comparative Biological Assay Data

Biological Assay(S)-enantiomer (IC50/EC50)(R)-enantiomer (IC50/EC50)Fold Difference (R vs. S)
T-type Calcium Channel (Cav3.2) Blockade> 10 µM1.2 µM> 8.3
Amino Acid Transporter (LAT1) Uptake5.6 µM25.1 µM0.22
Cytotoxicity (MCF-7 Cancer Cell Line)8.3 µM> 50 µM< 0.17

Note: The data in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data for the topic compounds was not found in the public domain.

Experimental Design for Enantiomer Comparison

To definitively assess the differential activity of the (S) and (R)-enantiomers, a rigorous experimental workflow is essential. The following outlines a logical progression of assays.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Enantiomer Synthesis & Purification B High-Throughput Screening (HTS) (e.g., Radioligand Binding Assays) A->B C Functional Assays (e.g., Electrophysiology for Ion Channels) B->C D Cell-Based Assays (e.g., Cytotoxicity, Transporter Uptake) C->D E Mechanism of Action Studies D->E F Pharmacokinetic Profiling (PK) E->F G Pharmacodynamic (PD) / Efficacy Models F->G

Figure 1: A generalized workflow for the comparative biological evaluation of enantiomers.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Blockade

This protocol describes a standard method to assess the inhibitory activity of the (S) and (R)-enantiomers on T-type calcium channels (e.g., Cav3.2) expressed in a heterologous system, such as HEK293 cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with a plasmid encoding the human Cav3.2 channel subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify transfected cells.

  • Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recording.

2. Electrophysiological Recording:

  • Prepare the external solution containing (in mM): 110 BaCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.

  • Prepare the internal (pipette) solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Perform whole-cell patch-clamp recordings at room temperature using an appropriate amplifier and data acquisition system.

  • Hold cells at a holding potential of -100 mV to ensure availability of T-type channels.

  • Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.

3. Compound Application and Data Analysis:

  • Prepare stock solutions of the (S) and (R)-enantiomers in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

  • Apply the compounds to the cells via a gravity-fed perfusion system.

  • Record baseline currents before and after compound application.

  • Measure the peak current amplitude in the absence and presence of the test compound.

  • Calculate the percentage of inhibition for each concentration.

  • Construct concentration-response curves and fit the data to a Hill equation to determine the IC50 value for each enantiomer.

Concluding Remarks

The principle of stereoselectivity is a cornerstone of medicinal chemistry and pharmacology. While direct comparative biological data for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid and its (R)-enantiomer are not yet widely published, the established precedent with structurally related fluorinated amino acids strongly suggests that these enantiomers are likely to exhibit distinct pharmacological profiles. The (S)-enantiomer of the related compound without the alpha-methyl group has been noted for its potential in peptide synthesis to enhance enzymatic stability.[2]

A thorough investigation employing a battery of in vitro and in vivo assays is imperative to elucidate the specific biological activities and therapeutic potential of each enantiomer. Such studies are critical for identifying the eutomer and advancing the most promising candidate for further drug development. The insights gained from these comparative analyses will not only inform the development of this specific compound but also contribute to the broader understanding of structure-activity relationships in fluorinated amino acid derivatives.

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  • Giraud, F., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(6), 982-1010. Available at: [Link]

  • Wang, L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. International Journal of Molecular Sciences, 25(1), 541. Available at: [Link]

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Validating (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid as a Selective LAT1 Ligand: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The L-type amino acid transporter 1 (LAT1), or SLC7A5, has emerged as a critical drug target due to its overexpression in various cancers and its essential role in transporting large neutral amino acids across the blood-brain barrier.[1] This guide provides a comparative framework for the validation of novel LAT1 ligands, with a specific focus on (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid. We will explore the experimental methodologies required to characterize its binding affinity and selectivity, drawing comparisons with the well-established selective inhibitor JPH203 and the non-selective inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).

The Significance of LAT1 in Drug Development

LAT1 is a sodium-independent antiporter that facilitates the transport of essential amino acids such as leucine and phenylalanine.[2] Its upregulation in cancer cells is a key mechanism to meet the high metabolic demands of rapid proliferation.[3] Consequently, inhibiting LAT1 is a promising strategy for cancer therapy. JPH203, a selective LAT1 inhibitor, has demonstrated anti-tumor activity and is currently in clinical trials.[4][5] Conversely, the ability of LAT1 to transport drugs into the brain is being exploited for the delivery of therapeutics for neurological disorders.

Characterizing Novel LAT1 Ligands: A Methodological Overview

The validation of a new compound as a selective LAT1 ligand requires a series of rigorous in vitro experiments to determine its binding affinity, transportability, and selectivity against other transporters, particularly the closely related LAT2.

Key Comparative Ligands:
  • (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid: A phenylalanine derivative, its structural similarity to known LAT1 substrates suggests it is a promising candidate for selective LAT1 interaction. Phenylalanine-based compounds are a common scaffold for LAT1 ligands, with modifications to the aromatic ring influencing affinity and selectivity.[3]

  • JPH203: A potent and highly selective non-transportable LAT1 inhibitor with a reported Ki value of 38.7 nM.[4] It serves as a benchmark for high-affinity and selective binding.

  • BCH: A classical, non-selective inhibitor of both LAT1 and LAT2, often used as a tool to functionally distinguish between these two transporters.[4]

Experimental Validation Workflow

A systematic approach is crucial for the conclusive validation of a new LAT1 ligand. The following experimental workflow outlines the key steps and the rationale behind them.

Validation_Workflow cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Determining Transportability cluster_2 Phase 3: Quantifying Affinity and Selectivity A Competitive Inhibition Assay (Cis-inhibition) B Determine IC50 Value A->B Quantify inhibition of radiolabeled substrate uptake E Determine Ki from IC50 B->E C Trans-stimulation Assay D Substrate vs. Non-transportable Inhibitor C->D Measure efflux of pre-loaded radiolabeled substrate F Selectivity Profiling (vs. LAT2) D->F E->F Compare Ki values for LAT1 and LAT2

Caption: A streamlined workflow for the in vitro validation of a novel LAT1 ligand.

Detailed Experimental Protocols

Competitive Inhibition (Cis-inhibition) Assay for IC50 Determination

This initial assay determines the concentration of the test compound required to inhibit 50% of the transport of a known radiolabeled LAT1 substrate.

Principle: The test compound competes with a radiolabeled substrate (e.g., [14C]L-leucine) for binding to LAT1 expressed in a suitable cell line. The reduction in radioactivity inside the cells correlates with the binding affinity of the test compound.

Protocol:

  • Cell Culture: Utilize a cell line with stable, high-level expression of human LAT1 (e.g., HEK293-hLAT1 or HT-29).

  • Cell Seeding: Plate the cells in a multi-well format and grow to confluence.

  • Assay Buffer: Prepare a sodium-free buffer (e.g., Hanks' Balanced Salt Solution) to minimize the involvement of sodium-dependent transporters.

  • Inhibition: Incubate the cells with a range of concentrations of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid, JPH203, and BCH.

  • Substrate Addition: Add a fixed concentration of a radiolabeled LAT1 substrate, such as [14C]L-leucine.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trans-stimulation Assay to Assess Transportability

This assay distinguishes between compounds that are merely binders (inhibitors) and those that are true substrates of the transporter.

Principle: LAT1 is an antiporter, meaning it exchanges extracellular substrates for intracellular substrates. If the test compound is a substrate, it will be transported into cells that have been pre-loaded with a radiolabeled substrate, causing an increase in the efflux of the radiolabel into the extracellular medium.

Protocol:

  • Cell Culture and Seeding: As described for the cis-inhibition assay.

  • Substrate Loading: Pre-load the cells by incubating them with a radiolabeled LAT1 substrate (e.g., [14C]L-leucine) until a steady-state intracellular concentration is reached.

  • Washing: Remove the extracellular radiolabeled substrate by washing the cells with assay buffer.

  • Efflux Stimulation: Add the test compound, a positive control substrate (e.g., unlabeled L-leucine), or a negative control (buffer alone) to the extracellular medium.

  • Sampling: At various time points, collect aliquots of the extracellular medium.

  • Scintillation Counting: Measure the radioactivity in the collected aliquots.

  • Data Analysis: An increase in extracellular radioactivity in the presence of the test compound compared to the buffer control indicates that the compound is a substrate.

Comparative Data Summary

While specific experimental data for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is not yet widely published in a comparative context, the following table provides a template for summarizing the expected outcomes and includes known values for the reference compounds.

CompoundTarget(s)IC50 (LAT1)Ki (LAT1)Transportability
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid Presumed LAT1To be determinedTo be determinedTo be determined
JPH203 LAT1 selective<10 µM (in various cancer cell lines)[3]38.7 nM[4]Non-transportable[4]
BCH LAT1 & LAT2VariableVariableTransportable

Interpreting the Results and Establishing Selectivity

A successful validation of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid as a selective LAT1 ligand would be demonstrated by:

  • A low IC50 value in the competitive inhibition assay, indicating high affinity for LAT1.

  • Stimulation of radiolabeled substrate efflux in the trans-stimulation assay, confirming it is a transported substrate.

  • A significantly lower Ki value for LAT1 compared to its Ki value for LAT2 (determined through similar inhibition assays using a LAT2-expressing cell line). A high LAT2/LAT1 Ki ratio would indicate high selectivity for LAT1.

Conclusion

The validation of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid as a selective LAT1 ligand requires a systematic and comparative experimental approach. By employing the standardized in vitro assays described in this guide and benchmarking against the well-characterized ligands JPH203 and BCH, researchers can definitively establish its pharmacological profile. Such a thorough characterization is an indispensable step in the development of novel LAT1-targeted therapeutics and diagnostic agents.

References

  • Achmad, A., et al. (2021). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. Processes, 9(7), 1170. [Link]

  • Metabolism and Pharmacokinetic Studies of JPH203, an L-Amino Acid Transporter 1 (LAT1) Selective Compound. (2024). ResearchGate. [Link]

  • Scalise, M., et al. (2023). Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. International Journal of Molecular Sciences, 24(4), 4042. [Link]

  • Gali, CC., et al. (2022). Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. bioRxiv. [Link]

  • Lee, Y., et al. (2023). Structural basis of anticancer drug recognition and amino acid transport by LAT1. bioRxiv. [Link]

  • Karkkainen, J., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • Hamazaki, T., et al. (2021). The LAT1 inhibitor JPH203 suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism. Cancer Science, 112(11), 4611-4624. [Link]

  • Jin, C., et al. (2024). Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4651. [Link]

  • Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5740-5751. [Link]

Sources

A Practical Guide to Assessing Transporter Cross-Reactivity of Novel Amino Acid Analogues: A Case Study of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20

In the landscape of drug discovery and chemical biology, non-proteinogenic amino acids—those not found in the standard genetic code—represent a burgeoning frontier. Their unique stereochemistry and synthetic modifications offer a powerful toolkit for developing targeted therapeutics, PET imaging agents, and molecular probes. A prime example of such a novel entity is (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid , a synthetic amino acid analogue. Its structure, featuring a fluorine-substituted phenyl ring and a methyl group at the alpha-carbon, suggests a potential interaction with transporters responsible for carrying large neutral amino acids (LNAAs).

However, the promise of any such analogue is critically dependent on its selectivity. The human genome encodes dozens of amino acid transporters, often with overlapping substrate specificities and diverse tissue expression patterns. Undesired interaction, or cross-reactivity, with transporters other than the intended target can lead to a cascade of negative outcomes, from misleading experimental results to unforeseen off-target toxicities in a clinical setting. Therefore, a rigorous, empirical assessment of a compound's cross-reactivity profile is not merely a supplementary check; it is a foundational pillar of its preclinical characterization.

This guide provides an in-depth, technically-grounded framework for evaluating the cross-reactivity of novel amino acid analogues, using (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid as a central case study. We will delve into the causality behind experimental design, provide validated, step-by-step protocols for the gold-standard cellular uptake assay, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.

The Target Landscape: Key Transporters for Selectivity Profiling

To meaningfully assess the selectivity of a large neutral amino acid analogue, a carefully chosen panel of transporters is required. This panel should include the most likely targets as well as common off-targets that could confound results.

  • L-type Amino Acid Transporter 1 (LAT1, SLC7A5): This is a high-priority candidate. LAT1 is a sodium-independent exchanger responsible for the transport of large, neutral amino acids, including leucine and phenylalanine.[1] It is highly expressed at the blood-brain barrier and is a well-documented feature of many cancer types, where it fuels rapid cell growth and proliferation.[1][2][3] Consequently, LAT1 is a major target for therapeutic development.[4]

  • Alanine, Serine, Cysteine Transporter 2 (ASCT2, SLC1A5): As the principal transporter for glutamine, ASCT2 is another critical player in cancer metabolism.[5][6] Given that some LNAA analogues can interact with ASCT2, its inclusion is vital to rule out confounding effects on glutamine-dependent pathways.[7][8]

  • Sodium- and Chloride-dependent Neutral and Basic Amino Acid Transporter B(0,+) (ATB0,+, SLC6A14): This transporter has a notably broad substrate specificity, transporting all neutral and several basic amino acids. A recent study on a structurally related PET probe, ¹⁸F-FIMP, demonstrated affinity for both LAT1 and ATB⁰,⁺.[9] This finding provides a strong rationale for including ATB⁰,⁺ in the panel, as it represents a plausible off-target for our case compound.

  • L-type Amino Acid Transporter 2 (LAT2, SLC7A8): While similar to LAT1, LAT2 has a broader substrate profile and is more ubiquitously expressed in healthy tissues, including the kidneys. Assessing interaction with LAT2 is crucial for predicting potential renal clearance mechanisms or toxicities.

Methodology: The Competitive Inhibition Radioligand Uptake Assay

The most direct and functionally relevant method for assessing transporter interaction is the competitive inhibition uptake assay.[10] This "gold-standard" technique measures the ability of a test compound to inhibit the transport of a known, radiolabeled substrate into cells that are engineered to express a single, specific transporter. This approach is superior to using native cell lines (e.g., cancer cells) for initial screening because it eliminates the ambiguity caused by the presence of multiple endogenous transporters, ensuring that any observed inhibition is due to interaction with the specific transporter being studied.

The overall workflow is a multi-stage process that demands precision at each step to ensure data integrity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Select & Culture Cell Line (e.g., HEK293) B Stable Transfection with Transporter Gene (e.g., hSLC7A5) A->B C Selection & Expansion of High-Expressing Clonal Line B->C D Seed Transfected Cells in 96-well Plates C->D Ready-to-use Assay System E Pre-incubate with Test Compound ((S)-2-Amino-3-(...)) at various conc. D->E F Initiate Uptake: Add Radiolabeled Substrate (e.g., [3H]-L-Leucine) E->F G Incubate (e.g., 1-5 min) F->G H Stop Uptake & Wash Cells G->H I Lyse Cells & Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition vs. Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Overall workflow for transporter cross-reactivity screening.

The core principle of the assay lies in competition: the unlabeled test compound and the radiolabeled substrate compete for binding to the transporter's active site. A potent inhibitor will occupy the transporter, preventing the uptake of the radiolabeled substrate and resulting in a low radioactivity count inside the cells.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Test_Cmpd Test Compound (Unlabeled) Transporter Amino Acid Transporter (e.g., LAT1) Test_Cmpd->Transporter Binds & Inhibits Radio_Sub Radiolabeled Substrate Radio_Sub->Transporter Binding Blocked Uptake Low [3H] Signal (Inhibition) Transporter->Uptake Transport Prevented

Caption: Principle of competitive inhibition uptake assay.

Detailed Experimental Protocol: IC₅₀ Determination

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific transporter.

1. Cell Preparation:

  • Causality: Stably transfected Human Embryonic Kidney (HEK293) cells are used due to their low endogenous transporter expression and robust growth characteristics.

  • Protocol:

    • Culture HEK293 cells stably expressing the human transporter of interest (e.g., hLAT1/SLC7A5) in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

    • Seed the cells into a 96-well poly-D-lysine coated plate at a density that will yield a near-confluent monolayer on the day of the assay (e.g., 100,000 cells/well).

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

2. Assay Execution:

  • Causality: A sodium-free buffer is used for LAT1 assays to isolate its sodium-independent activity. The short incubation time ensures measurement of the initial transport rate, minimizing the influence of substrate efflux or metabolism.

  • Protocol:

    • Prepare a stock solution of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in a suitable vehicle (e.g., DMSO, then diluted in assay buffer). Create a serial dilution series (e.g., 11 concentrations from 0.1 nM to 100 µM).

    • On the day of the assay, gently aspirate the culture medium from the cells.

    • Wash each well once with 100 µL of pre-warmed assay buffer (e.g., Krebs-Henseleit Buffer (KHB) for sodium-dependent transporters, or a sodium-free equivalent for LAT1).[11]

    • Add 50 µL of assay buffer containing the desired concentration of the test compound to each well. For controls, add buffer with vehicle only (Total Uptake) or a known potent inhibitor (e.g., 10 mM BCH for LAT1) to define non-specific uptake.

    • Pre-incubate the plate for 10-30 minutes at 37°C.[12]

    • Initiate the transport reaction by adding 50 µL of assay buffer containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., [³H]-L-Leucine for LAT1).

    • Incubate for a pre-determined linear uptake time (typically 1-5 minutes) at 37°C.[11]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of a lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.

    • Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Causality: Data is normalized to controls to account for well-to-well variability and isolate the specific inhibition caused by the test compound. A non-linear regression fit provides the most accurate IC₅₀ value.

  • Protocol:

    • Calculate Specific Uptake: (Total Uptake cpm) - (Non-specific Uptake cpm).

    • For each concentration of the test compound, calculate the Percent Inhibition: 100 * [1 - ((Sample cpm - Non-specific Uptake cpm) / (Specific Uptake cpm))].

    • Plot Percent Inhibition against the log concentration of the test compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Comparative Analysis: Building the Selectivity Profile

By repeating the IC₅₀ determination protocol for each transporter in the panel, a comprehensive selectivity profile can be constructed. The results are best summarized in a clear, quantitative table.

Table 1: Illustrative Cross-Reactivity Profile of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

(Note: The following data are illustrative, based on structural similarity to known compounds, and serve as an example of how experimental results would be presented. They do not represent measured values.)

Transporter TargetGene NameRadiolabeled SubstrateTest Compound IC₅₀ (µM)Selectivity Index (vs. LAT1)
LAT1 SLC7A5[³H]-L-Leucine0.25 1x
ASCT2 SLC1A5[³H]-L-Glutamine> 100> 400x
ATB⁰,⁺ SLC6A14[³H]-L-Arginine15.562x
LAT2 SLC7A8[³H]-L-Leucine45.0180x
Interpretation of Results

The illustrative data in Table 1 paints a clear picture of a potent and highly selective LAT1 inhibitor.

  • High Potency: The sub-micromolar IC₅₀ value (0.25 µM) against LAT1 indicates a strong interaction with the primary target.

  • Excellent Selectivity: The IC₅₀ values for ASCT2 and LAT2 are over 100-fold higher than for LAT1, suggesting minimal interaction at physiologically relevant concentrations. A selectivity index (IC₅₀ off-target / IC₅₀ on-target) is often calculated to quantify this difference.

  • Minor Off-Target Interaction: The compound shows some activity against ATB⁰,⁺ (15.5 µM), albeit 62-fold weaker than against LAT1. This is a critical finding. While it may not be a primary concern at low therapeutic doses, it is an interaction that must be characterized and considered, especially for predicting the compound's behavior at higher concentrations or in tissues where ATB⁰,⁺ is highly expressed. This aligns with findings for the similar compound, ¹⁸F-FIMP, which also showed affinity for this transporter.[9]

Conclusion and Future Directions

The systematic, empirical evaluation of transporter cross-reactivity is an indispensable step in the characterization of any novel amino acid analogue. The framework presented here, centered on the use of single-transporter-expressing cell lines and the competitive radioligand uptake assay, provides a robust and unambiguous method for generating a quantitative selectivity profile.

For our case study compound, (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid, the illustrative data position it as a promising candidate for a selective LAT1-targeting agent. The next logical steps in its development would include mechanistic studies to determine if it is a substrate or a non-transportable inhibitor, followed by in vivo studies to assess its pharmacokinetics, efficacy, and safety—all of which would be interpreted through the lens of the foundational selectivity profile established here. This rigorous, bottom-up approach ensures that the journey from bench to clinic is built on a solid, data-driven understanding of the molecule's fundamental interactions.

References

  • ResearchGate. (n.d.). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations.
  • Zhamharyan, A. G. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Scalise, M., Galluccio, M., & Indiveri, C. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology, 6, 96. [Link]

  • Loughman, A., & Pata, M. (n.d.). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. PubMed. [Link]

  • Ohyanagi, T., et al. (2025). Pharmacological and structural insights into nanvuranlat, a selective LAT1 (SLC7A5) inhibitor, and its N-acetyl metabolite with implications for cancer therapy. Journal of Biological Chemistry, 301(1), 107931. [Link]

  • Wadiche, J. I., & Kavanaugh, M. P. (1998). unexpected cross-reactivity of antibodies directed against the excitatory amino acid transporter 3 (EAAT3). The Journal of neuroscience, 18(24), 10347-10354. [Link]

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  • Diva-Portal.org. (n.d.). Immunological Cross-Reactivity.
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comparing the anti-proliferative effects of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid with known anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Anti-proliferative Effects of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid and Standard-of-Care Chemotherapeutic Agents

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is continually evolving, driven by the urgent need for more effective and less toxic therapeutic agents. While established drugs like Doxorubicin and Cisplatin remain cornerstones of many treatment regimens, their clinical utility is often hampered by severe side effects and the emergence of drug resistance.[1][2] This necessitates the exploration of novel chemical entities with unique mechanisms of action. This guide introduces (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid, a non-proteinogenic amino acid, as a candidate for investigation. We will provide a comparative framework for evaluating its anti-proliferative potential against Doxorubicin and Cisplatin, grounded in established experimental methodologies.

The rationale for investigating non-proteinogenic amino acids stems from the altered metabolic dependencies of cancer cells. Tumors often exhibit increased uptake and utilization of amino acids to fuel rapid growth and proliferation.[3] A synthetic amino acid analogue could potentially act as a metabolic antagonist, selectively targeting cancer cells by disrupting these critical pathways. This guide serves as a technical blueprint for researchers and drug development professionals to assess the viability of this approach.

Mechanistic Benchmarks: Doxorubicin and Cisplatin

To establish a baseline for comparison, it is crucial to understand the well-documented mechanisms of our reference compounds.

  • Doxorubicin : This anthracycline antibiotic primarily exerts its cytotoxic effects through two mechanisms: intercalation into DNA, which obstructs DNA and RNA synthesis, and inhibition of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication.[4][5][6] This disruption leads to DNA double-strand breaks and the activation of apoptotic pathways.[4][7] Additionally, Doxorubicin can generate reactive oxygen species (ROS), causing further damage to DNA, proteins, and cellular membranes.[5]

  • Cisplatin : As a platinum-based compound, Cisplatin's mechanism is centered on its ability to form covalent cross-links with the purine bases in DNA.[8][9] These adducts, primarily 1,2-intrastrand cross-links, create kinks in the DNA structure that block replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][10]

These established mechanisms, which primarily involve direct DNA damage, provide a clear contrast to the potentially distinct, metabolically-targeted approach of our investigational compound.

Experimental Design and Rationale

A multi-faceted experimental approach is required to comprehensively evaluate and compare the anti-proliferative effects of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid (hereafter referred to as 'Compound FPMA') with Doxorubicin and Cisplatin. The following assays provide a self-validating system, where the results of one experiment inform and are corroborated by the others.

G cluster_0 Phase 1: Viability & Proliferation Screening cluster_1 Phase 2: Mechanism of Action A MTT Assay (Metabolic Activity/Viability) B Colony Formation Assay (Long-term Survival) A->B Confirms long-term effects of viability reduction C Cell Cycle Analysis (Flow Cytometry) B->C Investigate cause of reduced survival D Apoptosis Assay (Annexin V/PI Staining) C->D Links cell cycle arrest to apoptosis induction E Western Blot (Caspase/Bcl-2 Analysis) D->E Identifies specific apoptotic pathway proteins

Caption: A logical workflow for the comparative anti-proliferative assessment.

Cell Viability Assessment: The MTT Assay

Causality: The first step is to determine the dose-dependent cytotoxic effect of each compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable signal.[11] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing drug potency.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of Compound FPMA, Doxorubicin, and Cisplatin for 72 hours.[13] Include a vehicle-only control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value for each compound.

Clonogenic Survival: The Colony Formation Assay

Causality: While the MTT assay measures short-term viability, the colony formation assay assesses the long-term reproductive integrity of single cells after treatment. It evaluates the ability of a cell to undergo unlimited division and form a colony, which is a more stringent measure of anti-proliferative effect and is considered the gold standard for determining cytotoxic efficacy in vitro.

Protocol:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with concentrations at and below the IC50 values determined from the MTT assay for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well. Calculate the surviving fraction for each treatment compared to the untreated control.

Cell Cycle Analysis via Flow Cytometry

Causality: Many anticancer agents exert their effects by disrupting the cell cycle.[10] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide crucial insights into the mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard technique for this purpose.[15] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15]

Protocol:

  • Treatment: Treat cells with the IC50 concentration of each compound for 24 and 48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.[16]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[16] The RNase A is essential to prevent the staining of RNA.[16]

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.[17] Model the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.[18]

Hypothetical Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when comparing Compound FPMA to Doxorubicin and Cisplatin in an MCF-7 breast cancer cell line.

Table 1: IC50 Values from MTT Assay

Compound IC50 (µM) after 72h
Compound FPMA 15.5
Doxorubicin 0.8

| Cisplatin | 25.2 |

This hypothetical data suggests Compound FPMA has moderate potency, greater than Cisplatin but significantly less than Doxorubicin.

Table 2: Colony Formation Assay - Surviving Fraction at IC50

Compound Surviving Fraction (%)
Control 100
Compound FPMA 12
Doxorubicin 5

| Cisplatin | 18 |

This data would indicate that all compounds effectively reduce long-term cell survival, with Doxorubicin being the most potent.

Table 3: Cell Cycle Distribution (%) after 24h Treatment

Phase Control Compound FPMA Doxorubicin Cisplatin
G0/G1 60 75 45 55
S 25 10 20 15

| G2/M | 15 | 15 | 35 | 30 |

This hypothetical result suggests Compound FPMA may induce a G0/G1 phase arrest, distinct from the G2/M arrest commonly seen with DNA-damaging agents like Doxorubicin and Cisplatin.

Delving Deeper: The Apoptotic Pathway

The induction of apoptosis (programmed cell death) is the desired outcome for most anticancer therapies.[19] This process is tightly regulated by the Bcl-2 family of proteins and executed by a cascade of proteases called caspases.[20][21][22]

  • Bcl-2 Family: This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[21] The ratio of these proteins determines the cell's susceptibility to apoptosis. Anti-apoptotic members prevent the release of cytochrome c from the mitochondria.[22]

  • Caspase Cascade: Apoptotic signals lead to the activation of initiator caspases (e.g., Caspase-9 in the intrinsic pathway).[23][24] These, in turn, activate executioner caspases (e.g., Caspase-3), which cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[19][25]

G cluster_0 Mechanism Comparison Doxo Doxorubicin Cisplatin DNA_Damage DNA Damage (Intercalation, Cross-links, Topoisomerase II Inhibition) Doxo->DNA_Damage FPMA Compound FPMA (Hypothesized) Metabolic_Stress Metabolic Stress (Amino Acid Pathway Disruption) FPMA->Metabolic_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Mitochondria Mitochondrial Dysfunction Metabolic_Stress->Mitochondria Bcl2_Ratio Bax/Bcl-2 Ratio ↑ p53_Activation->Bcl2_Ratio Mitochondria->Bcl2_Ratio CytoC Cytochrome c Release Bcl2_Ratio->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Comparative mechanisms leading to apoptosis induction.

To confirm that the observed reduction in cell viability is due to apoptosis and to elucidate the pathway involved, further experiments such as Annexin V/PI staining and Western blotting for key apoptotic proteins (e.g., cleaved Caspase-3, Bcl-2, Bax) would be necessary.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous framework for comparing the anti-proliferative effects of the novel compound (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid against the established anticancer agents Doxorubicin and Cisplatin. The proposed workflow, moving from broad viability screening to specific mechanistic assays, allows for a thorough characterization of the compound's potential.

Should Compound FPMA demonstrate significant anti-proliferative activity, particularly with a mechanism distinct from direct DNA damage (e.g., metabolic disruption leading to G1 arrest), it would represent a promising avenue for further development. The next logical steps would include validation in a broader panel of cancer cell lines, assessment of its effects on non-cancerous cells to determine a therapeutic window, and eventual progression to in vivo preclinical models to evaluate efficacy and safety in a whole-organism context.

References

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  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: MDPI URL: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid, a specialized fluorinated amino acid derivative. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that this final step in your research workflow is as meticulous as the science that preceded it.

Foundational Principles: Hazard Assessment and Causality

Based on this analog, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed
Acute Toxicity, DermalCategory 4Harmful in contact with skin
Acute Toxicity, InhalationCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation
Specific Target Organ ToxicityCategory 3May cause respiratory irritation

This data is based on the GHS classification for the structural analog, 3-Amino-3-(3-fluorophenyl)propanoic acid, as provided by PubChem.

The presence of a fluorine atom on the phenyl ring is a key consideration. The carbon-fluorine bond is exceptionally strong, which contributes to the chemical stability and potential environmental persistence of such compounds. Improper disposal could lead to the release of a "forever chemical" into the ecosystem. Therefore, the disposal methodology must be robust enough to ensure the complete breakdown of the molecule.

Pre-Disposal Logistics: Immediate Safety and Handling

Before initiating the disposal process, adherence to the following safety protocols is mandatory. These steps are designed to mitigate the risks identified in the hazard assessment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes—inhalation, ingestion, and dermal contact.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.

  • Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended, especially when handling larger quantities.

  • Body Protection: A full-length laboratory coat is required. For significant quantities or in case of a spill, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Containment: For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment. For liquid spills, use appropriate chemical absorbent pads or granules.

  • Cleanup: Wearing the appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid must be treated as a regulated hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Due to its fluorinated nature, this compound must be categorized as halogenated organic solid waste .[2][3]

  • Action: Designate a specific, clearly labeled waste container for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips).

  • Causality: Mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs and can lead to dangerous reactions.[1] Keeping them separate is both a safety and a cost-control measure.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and environmental contamination.

  • Action: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste. Ensure the container has a secure, tight-fitting lid. The container must be in good condition, with no cracks or residue on the exterior.

  • Causality: Proper containment prevents the release of the hazardous material into the laboratory environment and ensures it is safe for transport by waste management personnel. The container must remain closed except when adding waste.[4]

Step 3: Labeling

Accurate and comprehensive labeling is a legal requirement and a critical safety communication tool.

  • Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid" (avoiding abbreviations or formulas)[5]

    • The specific hazard characteristics: "Toxic," "Irritant"

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

  • Causality: This information is vital for your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility to handle the waste correctly and safely.

Step 4: Final Disposal Pathway

The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration .[6]

  • Action: Once the waste container is ready for pickup, contact your institution's EHS office to arrange for its collection. They will manage the logistics of transporting the waste to a licensed hazardous waste disposal facility.

  • Causality: The high temperatures (typically above 1,000°C) and long residence times in a hazardous waste incinerator are necessary to break the robust carbon-fluorine bonds.[6][7] This process aims for complete mineralization, converting the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen fluoride (which is then scrubbed from the incinerator's emissions).[8][9] Landfilling is a less preferable option as it does not destroy the compound, merely contains it.

Visualizing the Process: Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid.

DisposalWorkflow cluster_prep Phase 1: Pre-Disposal cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposal start Waste Generated: (S)-2-Amino-3-(3-fluorophenyl) -2-methylpropanoic acid ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe 1. Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Solid Waste' container Select & Prepare Container: - Compatible (HDPE/Glass) - Secure Lid - Clean Exterior segregate->container 2. Contain labeling Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Date & Lab Info container->labeling 3. Identify store Store Securely in Designated Area labeling->store 4. Store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs 5. Arrange Pickup incineration Ultimate Disposal: High-Temperature Incineration contact_ehs->incineration via Certified Vendor

Caption: A workflow for the safe disposal of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid.

Conclusion: A Commitment to the Full Research Cycle

The responsible disposal of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-negotiable aspect of its use in a research setting. By adhering to this detailed protocol—rooted in a thorough understanding of the compound's hazards, the principles of waste segregation, and the requirements for destroying fluorinated molecules—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical is the hallmark of a trustworthy and authoritative scientific practice.

References

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Navigating the Safe Handling of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, novel amino acid derivatives such as (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid represent key building blocks for new therapeutic agents. As with any investigational compound, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and emergency procedures is paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive framework for the safe management of this fluorinated amino acid derivative, drawing upon established safety protocols for structurally similar compounds and best practices in chemical hygiene.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on data from structurally related aromatic amino acids and fluorinated compounds, (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid should be handled as a substance with the potential to cause irritation to the eyes, skin, and respiratory tract.[1][2] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.

Key Potential Hazards:

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

  • Hazardous Decomposition Products: In the event of a fire, toxic and corrosive fumes, including hydrogen fluoride, may be released.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid.

Body Part Personal Protective Equipment Standard Rationale
Eyes/Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing or dust generation.[4]ANSI Z87.1 / EN 166To protect against airborne particles and chemical splashes.[5]
Hands Disposable nitrile gloves are suitable for incidental contact.[6] For extended contact or handling of solutions, consider thicker, chemical-resistant gloves such as butyl rubber for protection against a wider variety of chemicals.[7]ASTM F1671 / EN 374To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[4][8]N/ATo protect skin and personal clothing from contamination.
Respiratory For routine handling in a well-ventilated area, respiratory protection may not be necessary. If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 respirator or higher is recommended.[9]NIOSH ApprovedTo prevent inhalation of airborne particles.

Engineering Controls: Minimizing Exposure at the Source

Whenever possible, engineering controls should be the primary method of exposure control.

  • Ventilation: All handling of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid as a solid should be performed in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transfer, a chemical fume hood or a powder containment hood is essential.

  • Enclosure: For larger-scale operations, the use of glove boxes or other enclosed systems should be considered to minimize the risk of aerosolization.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[10] Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[11] Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air.[12] If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.
Spill For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a designated, sealed container for disposal.[11] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

The disposal of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid and any contaminated materials must be handled in accordance with local, state, and federal regulations.

  • Waste Chemical: Unused or excess quantities of the compound should be disposed of through an approved hazardous waste program.[13]

  • Contaminated Materials: All materials contaminated with the compound, such as gloves, weighing paper, and disposable labware, should be collected in a designated, sealed waste container for disposal as chemical waste.[13]

  • Do Not: Dispose of this chemical down the drain or in the regular trash.[14]

Due to the presence of fluorine, incineration at a facility equipped with scrubbers to handle acidic gases like hydrogen fluoride is a preferred disposal method for fluorinated organic compounds.[3][14]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic Acid start Start: Assess Task weighing Weighing Solid? start->weighing solution Handling Solution? weighing->solution No ppe_weighing Use Fume Hood or Ventilated Enclosure. N95 Respirator if needed. weighing->ppe_weighing Yes reaction Running Reaction? solution->reaction No ppe_solution Standard Lab Coat, Nitrile Gloves, Safety Glasses. solution->ppe_solution Yes end End: Proceed with Task reaction->end No ppe_reaction Consider Chemical Apron and Face Shield based on splash potential. reaction->ppe_reaction Yes ppe_weighing->solution ppe_solution->reaction ppe_reaction->end

Caption: A workflow for selecting appropriate PPE based on the handling procedure.

By implementing these comprehensive safety measures, researchers can confidently and safely work with (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid, fostering a secure environment for scientific innovation.

References

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